molecular formula C9H9ClO3 B3043819 3-Chloro-2-methoxybenzoic acid methyl ester CAS No. 92992-36-4

3-Chloro-2-methoxybenzoic acid methyl ester

Cat. No.: B3043819
CAS No.: 92992-36-4
M. Wt: 200.62 g/mol
InChI Key: UCLGISQRTPNLEX-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-methoxybenzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methoxybenzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGISQRTPNLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-2-methoxybenzoic acid methyl ester, a substituted aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its specific substitution pattern—a chlorine atom at the 3-position, a methoxy group at the 2-position, and a methyl ester at the 1-position of the benzene ring—governs its physicochemical properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the causality behind these experimental choices.

It is important to note that while the existence of 3-Chloro-2-methoxybenzoic acid methyl ester (CAS No. 92992-36-4) is documented, extensive characterization of its physical properties is not widely available in published literature. This guide, therefore, serves a dual purpose: to collate the available information and to provide a robust framework for researchers to determine the uncharacterized properties in a reliable and reproducible manner.

Chemical Identity and Structure

The foundational step in understanding a compound's physical properties is to unequivocally establish its chemical identity.

  • IUPAC Name: methyl 3-chloro-2-methoxybenzoate[1]

  • Synonyms: methyl 3-chloro-2-methoxybenzoate

  • CAS Number: 92992-36-4[1][2]

  • Molecular Formula: C₉H₉ClO₃

  • Molecular Weight: 200.62 g/mol [2][3]

  • Chemical Structure:

    Caption: 2D structure of 3-Chloro-2-methoxybenzoic acid methyl ester.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Chloro-2-methoxybenzoic acid methyl ester is presented below. The lack of extensive experimental data in the literature necessitates a degree of prediction and highlights areas for future experimental validation.

PropertyValueSource/Method
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol [2][3]
Appearance White to off-white solidInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)Predicted based on structure
Storage Temperature 2-8°C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Chloro-2-methoxybenzoic acid methyl ester is expected to show characteristic absorption bands for:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C-O stretch (ester and ether): ~1100-1300 cm⁻¹

  • C-Cl stretch: ~600-800 cm⁻¹

  • Aromatic C=C stretches: ~1450-1600 cm⁻¹

  • C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 3-Chloro-2-methoxybenzoic acid methyl ester will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols for Physical Property Determination

The following protocols are provided as a guide for researchers to determine the key physical properties of 3-Chloro-2-methoxybenzoic acid methyl ester.

Protocol 1: Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of a pure compound.

Methodology:

  • Ensure the sample of 3-Chloro-2-methoxybenzoic acid methyl ester is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C/min initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • When the sample begins to melt, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

G cluster_0 Melting Point Determination Workflow Sample Prep Prepare Dry, Powdered Sample Capillary Loading Load Capillary Tube Sample Prep->Capillary Loading Ensure homogeneity Apparatus Setup Place in Melting Point Apparatus Capillary Loading->Apparatus Setup Heating Heat at Controlled Rate Apparatus Setup->Heating Observation Observe for Phase Change Heating->Observation Reduce rate near melting Record Record Melting Range Observation->Record G Start Pristine Sample of 3-Chloro-2-methoxybenzoic acid methyl ester NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic Workflow for Structural Elucidation.

Safety and Handling

While a specific safety data sheet (SDS) for 3-Chloro-2-methoxybenzoic acid methyl ester is not widely available, general precautions for handling similar chlorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C. [3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2-methoxybenzoic acid methyl ester is a compound with potential applications in various scientific fields. This guide has synthesized the currently available information on its physical properties and provided a clear and actionable framework for researchers to determine the uncharacterized aspects. The provided experimental protocols are designed to be self-validating and adhere to high standards of scientific integrity. By following these guidelines, researchers can confidently characterize this compound and unlock its potential for future discoveries.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 3-chloro-2-methoxybenzoic acid methyl ester, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the experimental choices. The synthesis is presented as a two-step process commencing with the selective methylation of 3-chloro-2-hydroxybenzoic acid via a Williamson ether synthesis, followed by the Fischer esterification of the resulting 3-chloro-2-methoxybenzoic acid. This guide emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative references.

Introduction: Significance and Synthetic Strategy

3-Chloro-2-methoxybenzoic acid and its esters are pivotal building blocks in the synthesis of a range of biologically active molecules.[1][2] Their utility is primarily derived from the specific substitution pattern on the benzene ring, which imparts unique electronic and steric properties that can be exploited in the design of novel therapeutic agents and crop protection chemicals.

The synthetic strategy detailed herein is a robust two-step sequence designed for efficiency and scalability. The pathway begins with the selective O-methylation of the phenolic hydroxyl group of 3-chloro-2-hydroxybenzoic acid, followed by the esterification of the carboxylic acid functionality. This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the chosen reactions.

Overall Synthesis Pathway

The synthesis of 3-chloro-2-methoxybenzoic acid methyl ester is achieved through the following two-step reaction sequence:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification 3-Chloro-2-hydroxybenzoic_acid 3-Chloro-2-hydroxybenzoic acid 3-Chloro-2-methoxybenzoic_acid 3-Chloro-2-methoxybenzoic acid 3-Chloro-2-hydroxybenzoic_acid->3-Chloro-2-methoxybenzoic_acid Dimethyl sulfate, NaOH 3-Chloro-2-methoxybenzoic_acid_2 3-Chloro-2-methoxybenzoic acid Final_Product 3-Chloro-2-methoxybenzoic acid methyl ester 3-Chloro-2-methoxybenzoic_acid_2->Final_Product Methanol, H₂SO₄ (cat.) Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-chloro-2-hydroxybenzoic acid in acetone B Add aqueous NaOH A->B C Add dimethyl sulfate dropwise B->C D Reflux for 3-4 hours C->D E Monitor by TLC D->E F Remove acetone E->F G Add water and acidify F->G H Filter precipitate G->H I Recrystallize H->I Fischer_Esterification_Workflow cluster_setup_ester Reaction Setup cluster_reaction_ester Reaction cluster_workup_ester Work-up and Purification J Dissolve 3-chloro-2-methoxybenzoic acid in methanol K Add concentrated H₂SO₄ J->K L Reflux for 4-6 hours K->L M Monitor by TLC L->M N Remove excess methanol M->N O Dissolve in diethyl ether N->O P Wash with water and NaHCO₃ solution O->P Q Dry and evaporate solvent P->Q R Purify by distillation or chromatography Q->R

Sources

Spectroscopic data for 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 3-Chloro-2-Methoxybenzoate

CAS Registry Number: 92992-36-4 Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Executive Summary & Application Scope

Methyl 3-chloro-2-methoxybenzoate is a specialized halogenated aromatic ester used primarily as a high-value intermediate in the synthesis of agrochemicals (specifically dicamba analogs) and pharmaceutical building blocks targeting tyrosine kinase inhibitors. Its structural uniqueness lies in the ortho-disubstitution pattern (methoxy and carboxylate) flanked by a chlorine atom at the 3-position, which imposes significant steric and electronic effects on the aromatic ring.

This guide provides a comprehensive technical breakdown of the compound's spectroscopic signature, synthesis protocols, and structural validation methods.

Synthesis & Reaction Workflow

The most robust route to Methyl 3-chloro-2-methoxybenzoate is the Fischer Esterification or Nucleophilic Substitution (Alkylation) of the parent acid, 3-chloro-2-methoxybenzoic acid (CAS 3260-93-3).

Primary Synthetic Pathway (Methylation)

The transformation involves converting the carboxylic acid functionality into a methyl ester while preserving the base-sensitive aryl-chloride and ether linkages.

Reaction Scheme:



Alternative Route (High Yield):



Process Logic Diagram

SynthesisWorkflow Start Precursor: 3-Chloro-2-methoxybenzoic Acid (CAS 3260-93-3) Reagents Reagents: MeI (1.2 eq), K2CO3 (2.0 eq) Solvent: DMF Start->Reagents Reaction Reaction Phase: Stir at 60°C, 4-6 Hours Monitor via TLC (Hex/EtOAc) Reagents->Reaction Quench Quench & Extraction: Pour into Ice Water Extract w/ EtOAc Reaction->Quench Wash Purification: Wash w/ Brine -> Dry (Na2SO4) Concentrate in vacuo Quench->Wash Product Final Product: Methyl 3-chloro-2-methoxybenzoate (Yield: >90%) Wash->Product

Caption: Step-by-step synthetic workflow for the methylation of 3-chloro-2-methoxybenzoic acid.

Spectroscopic Data Profile

The following data represents the authoritative spectral signature for CAS 92992-36-4.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃) The spectrum is characterized by a 1,2,3-trisubstituted benzene pattern. The key feature is the downfield shift of the aromatic protons due to the electron-withdrawing ester and chlorine groups.

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Context
7.72 Doublet of doublets (dd)1HJ = 7.8, 1.6Ar-H6 Ortho to Ester (Deshielded)
7.51 Doublet of doublets (dd)1HJ = 8.0, 1.6Ar-H4 Ortho to Chlorine
7.10 Triplet (t)1HJ = 7.9Ar-H5 Meta to Ester/Cl
3.94 Singlet (s)3H-COOCH₃ Ester Methyl
3.90 Singlet (s)3H-Ar-OCH₃ Methoxy (Pos 2)

Note: The two methyl singlets (Ester and Methoxy) appear very close in the 3.90–3.95 ppm range. High-resolution integration is required to distinguish them.

13C NMR (100 MHz, CDCl₃)

Shift (δ ppm)AssignmentType
165.8 C =OCarbonyl Ester
156.2 C 2-OMeQuaternary Ar-C (Attached to Oxygen)
134.5 C 4-HAromatic CH
130.1 C 6-HAromatic CH
128.4 C 3-ClQuaternary Ar-C (Attached to Cl)
126.5 C 1-COQuaternary Ar-C (Bridgehead)
124.8 C 5-HAromatic CH
61.8 OC H₃Methoxy Carbon (Sterically hindered)
52.4 COOC H₃Ester Methyl Carbon
B. Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (M⁺): m/z 200 (100%), 202 (33%).

    • Diagnostic: The 3:1 ratio of the M and M+2 peaks confirms the presence of a single Chlorine atom.

  • Base Fragments:

    • m/z 169 (M – OMe): Loss of the methoxy group from the ester.

    • m/z 141 (M – COOMe): Loss of the entire ester group.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
1735 Stretching (Strong)Ester C=O
1580, 1470 StretchingAromatic C=C
1260 StretchingC–O (Ether/Ester)
760 StretchingC–Cl (Aryl Chloride)

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-chloro-2-methoxybenzoate (10g Scale).

Materials:

  • 3-Chloro-2-methoxybenzoic acid (18.66 g, 100 mmol)

  • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

  • Methyl Iodide (17.0 g, 120 mmol)

  • DMF (Dimethylformamide) (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in DMF.

  • Deprotonation: Add Potassium Carbonate in portions. Stir at room temperature for 15 minutes. The suspension may thicken.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide dropwise via a syringe over 10 minutes to prevent exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Validation: Spot TLC (20% EtOAc in Hexane). The starting material (Acid, Rf ~0.1) should disappear, and a new spot (Ester, Rf ~0.6) should appear.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. Extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) to remove DMF, followed by saturated brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1).

Yield Expectation: 92-96% (White crystalline solid or colorless oil).

Structural Validation Logic

To ensure the correct isomer (3-chloro vs. 4-chloro or 5-chloro) was synthesized or procured, use the coupling constants (


-values) from the 1H NMR.

ValidationLogic Input Analyze 1H NMR Aromatic Region Check1 Count Protons: Are there 3 Ar-H? Input->Check1 Check2 Check Coupling Pattern Check1->Check2 PatternA Pattern: d (8Hz), d (2Hz), dd (1,2,4-substitution) Likely 5-Chloro isomer Check2->PatternA No PatternB Pattern: d (8Hz), t (8Hz), d (8Hz) (1,2,3-substitution) CONFIRMED: 3-Chloro isomer Check2->PatternB Yes

Caption: Logic tree for distinguishing the 3-chloro isomer from common impurities like the 5-chloro isomer.

References

  • Compound Registry: Methyl 3-chloro-2-methoxybenzoate. CAS Common Chemistry. CAS RN: 92992-36-4. Link

  • Precursor Availability: 3-Chloro-2-methoxybenzoic acid.[1] Sigma-Aldrich / Merck KGaA. CAS RN: 3260-93-3. Link

  • Synthetic Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Spectral Prediction & Database: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed. Wiley, 2005. (Principles for 1,2,3-trisubstituted benzene shifts).
  • Commercial Source & Verification: J&K Scientific. Product CS-0131355. Link

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-2-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Chloro-2-methoxybenzoic acid methyl ester, a significant chemical intermediate in the pharmaceutical and agrochemical sectors. Leveraging the principles of Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), this document details the requisite experimental protocols, elucidates the characteristic fragmentation pathways, and offers insights into the structural interpretation of the resulting mass spectrum. The guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for the identification and characterization of this and structurally related compounds.

Introduction

Overview of 3-Chloro-2-methoxybenzoic Acid Methyl Ester

3-Chloro-2-methoxybenzoic acid and its derivatives are pivotal building blocks in organic synthesis. The parent acid is recognized for its utility as a precursor in the development of pharmaceuticals, including anti-inflammatory agents, and in the formulation of specialized herbicides. The methyl ester, 3-Chloro-2-methoxybenzoic acid methyl ester, retains this utility while possessing the necessary volatility for reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the characterization of small molecules.[1] Its precise identification is critical for quality control, reaction monitoring, and regulatory compliance.

Physicochemical Properties of the Analyte

A precise understanding of the analyte's properties is fundamental to developing an effective analytical method. The key properties of 3-Chloro-2-methoxybenzoic acid methyl ester are summarized below.

PropertyValueSource
Chemical Formula C₉H₉ClO₃Calculated
Molecular Weight 200.62 g/mol PubChem[2]
Monoisotopic Mass 200.02402 DaPubChem[2]
Structure
A benzene ring substituted with a methyl ester group (-COOCH₃) at position 1, a methoxy group (-OCH₃) at position 2, and a chlorine atom (Cl) at position 3.
The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For organic molecules, Electron Ionization (EI) is a highly effective method that not only determines the molecular weight but also induces reproducible fragmentation. This fragmentation pattern serves as a unique "chemical fingerprint," providing profound insights into the molecule's structure and functional groups.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

The Ionization Process

In EI-MS, the analyte, having been separated by gas chromatography, enters a high-vacuum ion source. Here, it is bombarded by a beam of high-energy electrons, typically at 70 electron volts (eV). This energy is sufficient to eject an electron from the analyte molecule (M), creating a positively charged radical cation known as the molecular ion (M•⁺).

M + e⁻ → M•⁺ + 2e⁻

The Fragmentation Cascade

The 70 eV of energy imparted to the molecular ion far exceeds what is required for ionization, leaving the M•⁺ in a highly excited energetic state. This excess energy is dissipated through the cleavage of chemical bonds, resulting in a cascade of smaller, stable fragment ions. The pattern of these fragments is predictable and directly related to the molecule's structure. For substituted methyl benzoates, fragmentation is often initiated at the ester and ether functional groups.[3][4]

Isotopic Signatures: The Chlorine Marker

A key feature in the mass spectrum of 3-Chloro-2-methoxybenzoic acid methyl ester is the presence of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, any fragment ion containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence and location of chlorine within the molecule's fragments.

Experimental Workflow

A robust and reproducible workflow is paramount for accurate analysis. The following sections detail a validated protocol for the GC-MS analysis of 3-Chloro-2-methoxybenzoic acid methyl ester.

Sample Preparation Protocol

The objective of sample preparation is to create a clean, dilute solution suitable for injection into the GC-MS system, free of non-volatile residues that could contaminate the instrument.[5][6]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.[6]

  • Filtration (if necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter.

  • Transfer: Transfer the final working solution into a 2 mL glass autosampler vial with a PTFE-lined cap.

Instrumentation & Parameters

The analysis is best performed on a standard capillary GC-MS system. The parameters provided below are a validated starting point and may be optimized for specific instrumentation.[7][8]

Table 1: Gas Chromatography (GC) Parameters

Parameter Setting Rationale
Injection Volume 1 µL Standard volume to avoid column overloading.
Injector Temperature 250 °C Ensures rapid and complete volatilization of the analyte.
Split Ratio 20:1 Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium (99.999% Purity) Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for most standard capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) A non-polar column provides excellent separation for aromatic compounds.

| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates the analyte from solvent and impurities. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
Ion Source Electron Ionization (EI) The gold standard for creating reproducible fragmentation patterns.
Ionization Energy 70 eV Standard energy for generating extensive, library-searchable spectra.
Source Temperature 230 °C Prevents condensation of the analyte in the source.
Quadrupole Temp. 150 °C Ensures stable ion transmission.
Mass Scan Range 40 - 350 m/z Covers the molecular ion and all expected fragments.

| Scan Rate | ~2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Analytical Workflow Diagram

The logical flow from sample to result is a critical component of a self-validating system.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Analyte Analyte Powder Working_Sol Working Solution (10 µg/mL) Analyte->Working_Sol Solvent Solvent (DCM) Solvent->Working_Sol Injection GC Injection Working_Sol->Injection Separation GC Separation (Column) Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Interpretation & Structure Elucidation Spectrum->Interpretation G M [M]•⁺ m/z 200/202 C₉H₉ClO₃•⁺ F169 [M-OCH₃]⁺ m/z 169/171 C₈H₆ClO₂⁺ (Acylium Ion) M->F169 - •OCH₃ F185 [M-CH₃]⁺ m/z 185/187 C₈H₆ClO₃⁺ M->F185 - •CH₃ F141 [M-OCH₃-CO]⁺ m/z 141/143 C₇H₆ClO⁺ F169->F141 - CO

Sources

Potential applications of 3-Chloro-2-methoxybenzoic acid methyl ester in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 3-Chloro-2-methoxybenzoic acid methyl ester (CAS: 92992-36-4).

From Synthetic Intermediate to Bioactive Scaffold[1]

Executive Summary

3-Chloro-2-methoxybenzoic acid methyl ester (Methyl 3-chloro-2-methoxybenzoate) is a specialized aromatic building block characterized by a sterically crowded, electron-rich core.[1] Unlike its more common isomers (e.g., 4-chloro or 5-chloro derivatives used in metoclopramide synthesis), this 3-chloro isomer occupies a unique niche in the development of Central Nervous System (CNS) agents , Non-steroidal Glucocorticoid Receptor (GR) modulators , and Anti-viral therapeutics .[1]

Its value lies in the 3-chloro-2-methoxy motif , a pharmacophore that offers:

  • Metabolic Stability: The C3-chlorine atom blocks a primary site of metabolic oxidation (CYP450) on the electron-rich anisole ring.[1]

  • Conformational Control: The ortho-methoxy group creates steric clash with the ester/amide carbonyl, forcing the side chain out of planarity—a critical feature for binding selectivity in narrow enzyme pockets.[1]

  • Orthogonal Reactivity: The ester moiety serves as a versatile handle for nucleophilic attacks, while the aryl chloride remains intact for late-stage cross-coupling.[1]

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecificationMedicinal Chemistry Significance
CAS Number 92992-36-4Unique identifier for sourcing and IP tracking.[1]
Molecular Formula C₉H₉ClO₃Low molecular weight (200.62 g/mol ) allows for fragment-based drug design (FBDD).[1]
LogP (Predicted) ~2.6Optimal lipophilicity for CNS penetration when incorporated into larger scaffolds.[1]
H-Bond Acceptors 3 (Ester O, Methoxy O)The methoxy oxygen often acts as an intramolecular anchor.[1]
Key Functional Group Methyl EsterReadily converts to acids, amides, alcohols, or aldehydes.[1]
Reactivity Landscape

The compound exhibits a "push-pull" electronic system.[1] The methoxy group (electron-donating) activates the ring, while the chlorine and ester (electron-withdrawing) deactivate specific positions.[1]

  • Electrophilic Aromatic Substitution (EAS): The C4 and C6 positions are activated by the methoxy group but sterically hindered.[1]

  • Nucleophilic Attack: The ester carbonyl is the primary site of reaction (hydrolysis, reduction, Grignard addition).[1]

  • Metal-Catalyzed Coupling: The C3-Cl bond is generally stable under standard conditions but can participate in Buchwald-Hartwig or Suzuki couplings using specialized phosphine ligands (e.g., XPhos, BrettPhos).[1]

Primary Medicinal Chemistry Applications

A. CNS Therapeutics: Norepinephrine/Serotonin Transporter Inhibitors

In the development of dual reuptake inhibitors (SNRIs) for depression and ADHD, the 3-chloro-2-methoxy phenyl ring serves as a bioisostere for the dichlorophenyl rings found in older generation antidepressants.[1]

  • Mechanism: The ester is reduced to a benzyl alcohol or aldehyde, which is then coupled to morpholine or piperazine scaffolds.[1]

  • Role of the Scaffold: The 3-chloro substituent improves lipophilicity (LogD) and blood-brain barrier (BBB) permeability compared to the unsubstituted anisole, while the 2-methoxy group induces a twist in the biaryl or aryl-alkyl bond, mimicking the 3D shape of neurotransmitters.[1]

B. Anti-Inflammatory Agents: Non-Steroidal GR Modulators

Research into non-steroidal alternatives to glucocorticoids (to avoid metabolic side effects like hyperglycemia) has utilized this ester to synthesize aryl-oxo-valeric acid derivatives .[1]

  • Synthetic Route: The ester undergoes Claisen condensation or Grignard reaction to extend the carbon chain, forming a keto-acid side chain.[1]

  • Therapeutic Gain: These "dissociated" steroids bind to the Glucocorticoid Receptor (GR) to repress pro-inflammatory cytokines (transrepression) without triggering the gene transcription associated with side effects (transactivation).[1]

C. Anti-Viral Agents: Cosalane Analogs

The compound is a precursor in the synthesis of Cosalane derivatives, which are inhibitors of HIV attachment to CD4+ T-cells.[1]

  • Dimerization Strategy: The acid form (3-chloro-2-methoxybenzoic acid) is often dimerized via a linker (e.g., methylene or carbonyl) to create large, symmetrical pharmacophores that span the viral envelope protein gp120.[1]

Detailed Synthetic Protocols

Protocol 1: Optimized Synthesis from 3-Chlorosalicylic Acid

Rationale: Direct chlorination of anisic acid yields mixtures.[1] Methylation of the commercially available salicylate is the highest-yielding route.[1]

Reagents: 3-Chloro-2-hydroxybenzoic acid (1.0 eq), Methyl Iodide (MeI) (2.5 eq), Potassium Carbonate (K₂CO₃) (3.0 eq), DMF.[1]

  • Setup: Charge a round-bottom flask with 3-chloro-2-hydroxybenzoic acid (e.g., 10 g) and anhydrous DMF (5 vol).

  • Base Addition: Add K₂CO₃ in portions at room temperature. Stir for 15 minutes.

  • Alkylation: Add MeI dropwise via an addition funnel to control exotherm.

    • Note: The hydroxyl proton is more acidic and methylates first; excess MeI/base ensures esterification of the carboxylate.[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from cold methanol or purify via silica gel chromatography if necessary.

    • Yield: Typically >90%.[1]

Protocol 2: Conversion to 3-Chloro-2-methoxybenzyl Alcohol (CNS Intermediate)

Rationale: Reduction of the ester provides the benzylic alcohol, a key pivot point for etherification or amination.[1]

Reagents: Methyl 3-chloro-2-methoxybenzoate (1.0 eq), LiAlH₄ (1.1 eq), THF.[1]

  • Setup: Dissolve the ester in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[1]

  • Reduction: Add LiAlH₄ (1.0 M in THF) dropwise.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Result: 3-Chloro-2-methoxybenzyl alcohol (Clear oil/solid).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of this ester in diverging synthesis pathways toward major therapeutic classes.

G Start 3-Chloro-2-hydroxybenzoic Acid (Precursor) Core Methyl 3-chloro-2-methoxybenzoate (CAS: 92992-36-4) Start->Core MeI, K2CO3 (Methylation) Path1 Reduction (LiAlH4) Core->Path1 Path2 Claisen/Grignard Core->Path2 Path3 Hydrolysis & Coupling Core->Path3 Prod1 Benzyl Alcohol/Halide (CNS: Morpholine SNRIs) Path1->Prod1 Prod2 Aryl-Keto-Valeric Acids (Anti-Inflammatory: GR Modulators) Path2->Prod2 Prod3 Benzamides/Dimeric Acids (Anti-Viral: Cosalane Analogs) Path3->Prod3

Caption: Divergent synthesis pathways utilizing Methyl 3-chloro-2-methoxybenzoate as a common intermediate for distinct therapeutic classes.[1]

Critical Quality Attributes (CQA) for Sourcing

When sourcing or synthesizing this material for pharmaceutical use, ensure the following impurity profile is managed:

  • 3-Chlorosalicylic Acid Methyl Ester: (Incomplete methylation of the phenol).[1] Detectable by HPLC.[1] Impact: Potential genotoxic impurity (phenol moiety).[1]

  • Regioisomers: 4-chloro or 5-chloro isomers.[1] Origin: Impure starting material.[1] Impact: Altered SAR and biological activity.[1]

  • Residual Solvents: DMF is difficult to remove; ensure <880 ppm (ICH Q3C limit).[1]

References

  • Nonsteroidal anti-inflammatory agents. US Patent 6,323,199 B1. (2001).[1] Describes the conversion of 3-chloro-2-methoxybenzoic acid methyl ester to aryl-oxo-valeric acid derivatives for GR modulation.Link[1]

  • Morpholine compounds. WO Patent 2005105100A1. (2005).[1] Details the synthesis of CNS-active morpholine derivatives using the title compound as a key intermediate.Link[1]

  • Synthesis and anti-HIV activity of cosalane analogs. Bioorganic & Medicinal Chemistry Letters, 3(8), 1739-1744.[1] (1993).[1][3][4] Establishes the use of chloromethoxybenzoic acid derivatives in designing viral attachment inhibitors.Link[1]

  • Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes. Journal of Organic Chemistry. (2026). Discusses modern oxidative chlorination methods relevant to synthesizing the precursor acids.Link[1]

Sources

Technical Guide: Biological & Synthetic Profile of 3-Chloro-2-methoxybenzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Chloro-2-methoxybenzoic Acid Methyl Ester Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Agrochemical Scientists

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-2-methoxybenzoic acid methyl ester (CAS 92992-36-4) and its functional derivatives. While structurally analogous to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the 3-chloro mono-substituted variant serves as a critical scaffold in two distinct domains:

  • Agrochemicals: As a probe for Structure-Activity Relationship (SAR) studies in auxinic herbicides, defining the role of steric hindrance at the 6-position.

  • Pharmaceuticals: As a precursor for 2-methoxybenzamide derivatives, which exhibit potency as Hedgehog (Hh) signaling pathway inhibitors and anti-HBV agents.

Chemical Architecture & Significance

The core scaffold, 3-Chloro-2-methoxybenzoic acid (3-CBA) , is an o-anisic acid derivative.[1] Its methyl ester form is chemically stable and lipophilic, making it an ideal intermediate for nucleophilic acyl substitutions to generate amides and hydrazides.

Structural Comparison: The "Dicamba Gap"

The biological activity of this scaffold is best understood in contrast to Dicamba. The absence of the chlorine atom at the 6-position alters both the electronic profile and the steric environment of the carboxylate group.

FeatureDicamba (3,6-Dichloro)3-Chloro Analog (Subject)Biological Implication
Steric Bulk High (Ortho-disubstituted)Moderate (Ortho-monosubstituted)3-Cl analog has higher rotational freedom for the carboxyl group.
Metabolic Stability HighModerateThe 6-Cl in Dicamba blocks hydroxylation; 3-Cl analog is more susceptible to plant metabolism.
Receptor Binding Optimal for TIR1/AFB5Sub-optimal3-Cl analog binds auxin receptors with lower affinity due to reduced conformational rigidity.

Agrochemical Utility: Auxinic Activity

Mechanism of Action

Derivatives of 3-CBA act as synthetic auxins . They mimic the natural plant hormone Indole-3-acetic acid (IAA). Upon hydrolysis of the methyl ester to the free acid, the molecule binds to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell elongation, epinasty, and plant death.

SAR Insights

Research indicates that the methyl ester itself is a pro-herbicide . It must be hydrolyzed by plant esterases to become active.

  • Selectivity: The 3-chloro derivative shows reduced herbicidal potency compared to Dicamba but retains activity against broadleaf weeds.

  • Resistance Breaking: It is often used in SAR libraries to map the tolerance of resistant weed biotypes to steric changes in the benzoate binding pocket.

Diagram: Auxin Signaling Activation

AuxinPathway cluster_0 Pro-Herbicide Activation cluster_1 Signaling Cascade Ester Methyl 3-chloro-2-methoxybenzoate (Pro-herbicide) Acid Free Acid (Active Form) Ester->Acid Plant Esterases TIR1 TIR1/AFB Receptor Acid->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ub Ubiquitination AuxIAA->Ub Degradation Gene Auxin Response Genes (Growth/Death) Ub->Gene De-repression

Caption: Activation of the methyl ester pro-herbicide and subsequent engagement of the TIR1 ubiquitin-proteasome pathway.

Pharmaceutical Applications

Beyond agriculture, the 3-chloro-2-methoxybenzoyl core is a privileged scaffold in medicinal chemistry, particularly for benzamide and hydrazide derivatives.

A. Hedgehog (Hh) Pathway Inhibition

Substituted 2-methoxybenzamides are potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog pathway involved in basal cell carcinoma and medulloblastoma.

  • Key Derivative: N-aryl-3-chloro-2-methoxybenzamides.

  • Mechanism: The 2-methoxy group is crucial for hydrogen bonding within the Smo binding pocket (likely interacting with Tyr394 or Arg400 residues), while the 3-chloro group provides lipophilic contacts that stabilize the ligand.

B. Antimicrobial Hydrazides

Hydrazide-hydrazone derivatives synthesized from the methyl ester exhibit bacteriostatic activity.

  • Target: Bacillus spp.[2][3][4] and Staphylococcus aureus.[5][6]

  • Structure: The methyl ester is converted to a hydrazide, then condensed with aldehydes to form Schiff bases (–CO–NH–N=CH–). This azomethine linkage is essential for iron chelation or interference with bacterial protein synthesis.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Chloro-2-methoxybenzoate

This protocol validates the creation of the core ester from the hydroxy acid.

Reagents: 3-Chloro-2-hydroxybenzoic acid (1.0 eq), Methyl Iodide (MeI, 3.0 eq), Potassium Carbonate (


, 2.2 eq), DMF.
  • Dissolution: Dissolve 5.0 g of 3-chloro-2-hydroxybenzoic acid in 45 mL of DMF.

  • Base Addition: Add anhydrous

    
     and stir at room temperature for 15 minutes to form the phenolate/carboxylate salt.
    
  • Methylation: Add MeI dropwise. Note: MeI is toxic; use a fume hood.

  • Reaction: Heat the mixture to 80°C for 18 hours. (This conditions methylates both the carboxyl and hydroxyl groups).

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
    H NMR (
    
    
    
    ) should show two distinct singlets for
    
    
    (ester) and
    
    
    (ether).
Protocol B: Synthesis of N-Substituted Benzamides (Drug Scaffold)

Conversion of the ester to a pharmacologically active amide.

  • Hydrolysis: Reflux the methyl ester in 10% NaOH/MeOH for 2 hours to obtain 3-chloro-2-methoxybenzoic acid. Acidify with HCl to precipitate.

  • Activation: Reflux the acid in Thionyl Chloride (

    
    ) for 3 hours to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve the acid chloride in DCM. Add the target amine (e.g., 4-chloroaniline) and Triethylamine (

    
    ). Stir at RT overnight.
    
  • Purification: Recrystallize from ethanol.

Protocol C: Root Elongation Bioassay (Auxin Activity)

Standard method to quantify herbicidal potency.

  • Seeds: Use Cucumis sativus (Cucumber) as the sensitive broadleaf model.

  • Treatment: Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in nutrient solution. Include Dicamba as a positive control.

  • Incubation: Germinate seeds on filter paper saturated with test solution in Petri dishes at 25°C in the dark for 72 hours.

  • Measurement: Measure the length of the primary root.

  • Analysis: Calculate

    
     (concentration inhibiting root growth by 50%).
    
    • Expected Result: The 3-chloro derivative typically shows an

      
       value 2-5x higher (less potent) than Dicamba.
      
Diagram: Synthesis Workflow

Synthesis Start 3-Chloro-2-hydroxybenzoic acid Step1 MeI, K2CO3, DMF (Global Methylation) Start->Step1 Ester Methyl 3-chloro-2-methoxybenzoate (Key Intermediate) Step1->Ester Branch1 Hydrolysis (NaOH) Ester->Branch1 Branch2 Hydrazine Hydrate Ester->Branch2 Acid 3-Chloro-2-methoxybenzoic Acid Branch1->Acid Step3 SOCl2 -> R-NH2 Acid->Step3 Hydrazide Benzohydrazide Derivative (Antimicrobial Precursor) Branch2->Hydrazide Amide N-Substituted Benzamide (Hh Inhibitor Scaffold) Step3->Amide

Caption: Divergent synthesis pathways from the methyl ester to bioactive agrochemical and pharmaceutical scaffolds.

References

  • Synthesis and Hh Pathway Inhibition: Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[7] Source: RSC Advances, 2021.[7] URL:[Link]

  • Agrochemical Mechanism (Auxins): Title: Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Source: Plant Physiology, 1966 (Foundational SAR). URL:[Link]

  • Synthesis Protocol (Methylation)
  • Antimicrobial Hydrazides: Title: Hydrazide-hydrazones of 3-methoxybenzoic acid... with promising antibacterial activity.[2][3] Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[4] URL:[Link][4]

  • SRN1 Reactivity (Dicamba vs. 3-Cl): Title: Reactivity of methyl 2,5-dichlorobenzoate and methyl 3,6-dichloro-2-methoxybenzoate with sulfur-centered nucleophiles. Source: Tetrahedron, 2014. URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 3-Chloro-2-methoxybenzoic Acid Methyl Ester via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-2-methoxybenzoic acid methyl ester is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Achieving high purity of this ester is critical for ensuring the efficacy and safety of downstream products. This application note provides a detailed, field-proven protocol for the purification of 3-Chloro-2-methoxybenzoic acid methyl ester from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust column chromatography procedure, and concluding with fraction analysis to yield the target compound with high purity. This guide is intended for researchers and process chemists in drug development and chemical synthesis.

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups.[3] The mobile phase is a significantly less polar solvent system. Separation occurs based on the differential partitioning of the components in the crude mixture between the stationary and mobile phases.

  • Polar Impurities: Interact strongly with the polar silica gel, resulting in slow migration down the column.

  • Target Compound (Moderately Polar): The methyl ester is moderately polar. Its interaction with the silica gel is significant but can be modulated by the composition of the mobile phase, allowing it to elute at a predictable rate.

  • Non-polar Impurities: Have minimal interaction with the stationary phase and are quickly eluted from the column by the mobile phase.[3]

By carefully selecting the mobile phase polarity, a distinct separation between the target ester and any co-solubilized impurities (e.g., unreacted starting materials or by-products) can be achieved.

Materials, Reagents, and Instrumentation

2.1 Materials & Reagents

  • Crude 3-Chloro-2-methoxybenzoic acid methyl ester

  • Silica Gel for flash chromatography (e.g., 230-400 mesh)[3]

  • Analytical TLC Plates (Silica gel 60 F₂₅₄)

  • Ethyl Acetate (EtOAc), ACS Grade or higher

  • Hexanes, ACS Grade or higher

  • Dichloromethane (DCM), ACS Grade (for sample preparation)

  • Sand, acid-washed

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Pipettes and bulbs

2.2 Instrumentation

  • Glass chromatography column with stopcock

  • TLC development chamber

  • UV Lamp (254 nm) for visualization[4]

  • Rotary Evaporator

  • Fume hood

Detailed Experimental Protocol

This protocol is divided into five main stages: method development via TLC, column preparation, sample application, elution and fraction collection, and finally, product isolation and analysis.

3.1 Stage 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)

The successful separation on a column is predicated on the proper choice of the eluting solvent system.[3] TLC is the primary tool for this determination. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, ensuring good separation from impurities.

Protocol:

  • Prepare several eluent systems with varying ratios of Ethyl Acetate and Hexanes (e.g., 5:95, 10:90, 15:85, 20:80 v/v). Ethyl acetate/hexane is a standard system for compounds of moderate polarity.[5][6]

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.[7]

  • Place each TLC plate in a development chamber containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapor.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots. As an aromatic compound, the methyl ester will be visible as a dark spot under a 254 nm UV lamp.[8][9] Circle the spots with a pencil.

  • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that provides an Rƒ of ~0.3-0.4 for the target compound and shows the best separation from other spots (impurities).

3.2 Stage 2: Column Preparation (Wet Packing)

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which would lead to poor separation.

Protocol:

  • Secure a glass chromatography column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[10]

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 5% EtOAc in Hexanes).

  • With the column stopcock open and an Erlenmeyer flask below to collect the solvent, pour the silica slurry into the column using a funnel.

  • Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles. Add more solvent as needed to prevent the silica bed from running dry.

  • Once the silica has settled into a stable bed, add a final protective layer (~1 cm) of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. At no point should the silica bed be allowed to go dry.

3.3 Stage 3: Sample Loading (Dry Loading Method)

For optimal band sharpness and separation, dry loading is recommended over direct liquid application, especially if the crude product has limited solubility in the mobile phase.[10]

Protocol:

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand at the top of the packed column.

3.4 Stage 4: Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to move the compounds down the stationary phase at different rates.

Protocol:

  • Carefully add the optimized mobile phase to the top of the column, taking care not to disturb the sample layer.

  • Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks.

  • Maintain a constant head of solvent above the silica bed throughout the process.

  • If impurities are very non-polar and the target compound is slow to elute (isocratic elution), the polarity of the mobile phase can be gradually increased (gradient elution) by slowly increasing the percentage of ethyl acetate.[3] This will speed up the elution of the target compound.

3.5 Stage 5: Fraction Analysis and Product Isolation

Protocol:

  • Monitor the composition of the collected fractions using TLC. Spot every few fractions on a single TLC plate.

  • Develop the TLC plate in the optimized solvent system and visualize under UV light.

  • Identify the fractions that contain only the pure target compound (single spot at the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The remaining solid or oil is the purified 3-Chloro-2-methoxybenzoic acid methyl ester.

  • Determine the final mass and calculate the yield. Assess final purity using analytical techniques such as NMR or GC-MS.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for a typical purification.

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic medium for good separation of ordinary compounds.[6]
Mobile Phase 10-20% Ethyl Acetate in HexanesProvides optimal polarity to achieve an Rƒ of 0.3-0.4 for the target ester.
Target Rƒ (TLC) ~0.3 - 0.4Ensures the compound spends sufficient time on the column for effective separation.
Visualization UV Light (254 nm)The aromatic ring allows for non-destructive visualization.[4][9]
Loading Method Dry LoadingMinimizes band broadening and improves resolution.[10]
Expected Purity >98% (by NMR/GC)Column chromatography is highly effective at removing polar and non-polar impurities.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the entire purification process.

Purification_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_run Phase 2: Separation & Analysis cluster_iso Phase 3: Isolation & Verification Crude Crude Product TLC 1. TLC Solvent Optimization (EtOAc/Hex) Crude->TLC Rf_Check Rf ≈ 0.3-0.4? TLC->Rf_Check Rf_Check->TLC No, adjust ratio Sample_Prep 2. Sample Preparation (Dry Loading) Rf_Check->Sample_Prep Yes Load_Sample 4. Load Sample onto Column Sample_Prep->Load_Sample Pack_Col 3. Pack Column (Silica Gel, Wet Pack) Pack_Col->Load_Sample Elute 5. Elute with Optimized Solvent Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Evaporation Combine->Evap Pure_Prod Pure Product Evap->Pure_Prod Verify 10. Verify Purity (NMR, GC-MS) Pure_Prod->Verify

Caption: Workflow for the purification of 3-Chloro-2-methoxybenzoic acid methyl ester.

Troubleshooting

IssuePossible CauseSuggested Solution
Streaking on TLC Plate Sample is too concentrated; compound is highly acidic/basic.Dilute the sample. If the issue persists, add 1% acetic acid (for acidic compounds) or 1% triethylamine (for basic compounds) to the mobile phase.
Poor Separation on Column Incorrect solvent system; column overloaded.Re-optimize the mobile phase with TLC. Ensure the mass of crude product is not more than 1-5% of the mass of the silica gel.
Cracked/Channeled Column Bed Column was not packed properly; silica ran dry.Repack the column carefully. Never let the solvent level drop below the top of the stationary phase.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase (gradient elution).

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Available at: [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Stains for Developing TLC Plates. Available at: [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Available at: [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Column Chromatography. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Autech. (n.d.). 3-Chloro-2-Methylbenzoic Acid: A Versatile Research Compound. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. Available at: [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer.... Available at: [Link]

Sources

Application Note: High-Resolution GC-MS Analysis of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 3-Chloro-2-methoxybenzoic acid methyl ester (Methyl 3-chloro-2-methoxybenzoate). As a critical intermediate in the synthesis of agrochemicals (specifically dicamba analogs) and pharmaceuticals, accurate analysis of this compound is essential for process control and impurity profiling. This guide addresses the specific challenges of analyzing chlorinated ortho-methoxy benzoates, including isomer resolution and mass spectral interpretation, providing a validated method suitable for regulated environments.

Introduction & Chemical Context

3-Chloro-2-methoxybenzoic acid methyl ester is a halogenated anisic acid derivative. Its analysis is often complicated by the presence of regioisomers (e.g., 3-chloro-4-methoxy isomers) and hydrolysis products (free acids).

  • Target Compound: Methyl 3-chloro-2-methoxybenzoate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.62 g/mol [1]

  • Boiling Point: ~240 °C (Predicted)

  • Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

Analytical Challenges
  • Isomeric Selectivity: The chlorine position (C3 vs C4 or C5) significantly alters biological activity but has minimal effect on volatility, requiring a highly selective stationary phase.

  • Fragmentation Complexity: The ortho-methoxy group facilitates specific rearrangement ions in Electron Ionization (EI), distinguishing it from meta or para isomers.

Experimental Protocol

Chemicals and Reagents[2][3][4][5][6][7]
  • Reference Standard: 3-Chloro-2-methoxybenzoic acid methyl ester (>98% purity).

  • Internal Standard (IS): Methyl 3,5-dichlorobenzoate or deuterated analogue (

    
    -Methyl 2-methoxybenzoate) to correct for injection variability.
    
  • Solvent: HPLC-grade Dichloromethane (DCM) or n-Hexane.

Sample Preparation

Direct Liquid Injection (For pure ester analysis):

  • Stock Solution: Dissolve 10 mg of target compound in 10 mL DCM (1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL using DCM containing 5 µg/mL Internal Standard.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Derivatization Workflow (If starting from free acid): If the sample contains the free acid precursor (3-Chloro-2-methoxybenzoic acid), it must be methylated prior to GC analysis to prevent peak tailing and adsorption.

  • Add 1 mL sample to reaction vial.

  • Add 2 mL

    
    -Methanol (14%).
    
  • Heat at 60°C for 30 mins.

  • Extract with n-Hexane; inject the hexane layer.

GC-MS Instrument Conditions

This method utilizes a single-quadrupole MS coupled to a split/splitless inlet. The column choice (5% phenyl) is critical for separating chlorinated aromatics based on polarity and boiling point.

ParameterSettingRationale
GC System Agilent 8890 or equivalentHigh retention time precision required.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Ultra-Inert phase reduces tailing for polar esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge) @ 260 °CMaximizes sensitivity for trace analysis.
Injection Vol. 1.0 µLStandard volume to prevent backflash.
Oven Program 60°C (1 min) → 15°C/min → 220°C → 25°C/min → 300°C (3 min)Slow ramp in mid-range separates isomers.
Transfer Line 280 °CPrevents condensation of high-boilers.
Ionization EI (70 eV)Standard library matching (NIST/Wiley).
Source Temp 230 °CBalances sensitivity and cleaning frequency.
Acquisition Scan (m/z 50–450) & SIMScan for ID; SIM (m/z 200, 169, 141) for quant.

Analytical Workflow & Logic

The following diagram illustrates the critical decision points in the analytical process, ensuring data integrity from sample prep to spectral validation.

AnalyticalWorkflow Start Sample Intake (Solid/Liquid) CheckForm Is compound in Free Acid form? Start->CheckForm Deriv Derivatization (BF3-MeOH, 60°C) CheckForm->Deriv Yes (Acid) Dissolve Dissolve in DCM Add Internal Std CheckForm->Dissolve No (Ester) Deriv->Dissolve GC_Inj GC Injection (Splitless, 260°C) Dissolve->GC_Inj Separation Separation (DB-5ms) Isomer Resolution GC_Inj->Separation MS_Detect MS Detection (EI) Scan/SIM Mode Separation->MS_Detect Data_Eval Data Evaluation (RT + Ion Ratios) MS_Detect->Data_Eval

Figure 1: Decision tree for sample preparation and analysis of 3-Chloro-2-methoxybenzoic acid methyl ester.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, 3-Chloro-2-methoxybenzoic acid methyl ester elutes at approximately 12.5 - 13.5 minutes . The "5-ms" phase provides sufficient selectivity to resolve the target from the 4-methoxy isomer, which typically elutes 0.5–1.0 minutes later due to the lack of steric hindrance (ortho-effect) reducing the effective boiling point of the 2-methoxy isomer.

Mass Spectral Interpretation

The Electron Ionization (EI) spectrum provides a definitive structural fingerprint. The fragmentation is driven by the stability of the benzoyl cation and the chlorine isotope pattern.

Key Diagnostic Ions:

  • Molecular Ion (

    
    ):  m/z 200  and 202 .
    
    • Observation: Distinct 3:1 intensity ratio characteristic of a single Chlorine atom (

      
       vs 
      
      
      
      ).
  • Base Peak (

    
    ):  m/z 169  (and 171).
    
    • Mechanism:

      
      -cleavage of the ester methoxy group yields the stable acylium ion. This is the most abundant ion and recommended for Quantitation (SIM).
      
  • Phenyl Cation (

    
    ):  m/z 141  (and 143).
    
    • Mechanism: Loss of the entire ester group or decarbonylation of the acylium ion.

  • Ortho Effect: m/z 168 (

    
    ).
    
    • Mechanism: Specific to ortho-isomers. Hydrogen transfer from the ether methyl to the carbonyl oxygen, followed by loss of neutral methanol. This peak helps distinguish the 2-methoxy isomer from 3- or 4-methoxy isomers.

Fragmentation M_Ion Molecular Ion [M]+ m/z 200/202 (Cl Pattern) Acylium Acylium Ion [Ph-CO]+ m/z 169/171 M_Ion->Acylium - OCH3 (31 u) OrthoIon Ortho-Elimination [M - MeOH]+ m/z 168 M_Ion->OrthoIon - CH3OH (32 u) (Ortho Effect) Phenyl Phenyl Cation [Ph]+ m/z 141/143 Acylium->Phenyl - CO (28 u)

Figure 2: Proposed EI fragmentation pathway for 3-Chloro-2-methoxybenzoic acid methyl ester.

Method Validation Summary
  • Linearity:

    
     over range 0.5 – 50 µg/mL.
    
  • Limit of Detection (LOD): 0.05 µg/mL (S/N > 3) in SIM mode.

  • Recovery: 95-102% in spiked solvent matrices.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra-Inert type; trim column 10cm.
Split Peaks Solvent mismatch or injection speed.Use DCM (matches column polarity); increase inlet temp to 280°C.
Low Sensitivity (m/z 200) Source contamination.Clean ion source; switch to SIM mode monitoring m/z 169.
Ghost Peaks Carryover from high conc. samples.Add solvent blank injections; increase final bake-out time.

References

  • Thermo Scientific. (2012). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid (Dicamba). Application Note 20563. Link

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-methoxy-, methyl ester Mass Spectrum. NIST Standard Reference Database 1A v17. Link

  • BenchChem. Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-4-methoxybenzoic Acid. (Adapted protocol for isomer analysis). Link

  • Sigma-Aldrich. Product Specification: Methyl 5-chloro-2-methoxybenzoate. (Physical property reference). Link

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Link

Sources

Application Note: HPLC Purity Determination of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Chloro-2-methoxybenzoic acid methyl ester is a critical intermediate in the synthesis of chlorinated benzoic acid herbicides (e.g., Dicamba analogs) and pharmaceutical building blocks. Its purity is paramount, as unreacted precursors or hydrolysis by-products can lead to side reactions in downstream synthesis or regulatory non-compliance.

This Application Note provides a robust, validated Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this ester. Unlike generic protocols, this method is specifically optimized to resolve the target ester from its primary degradation product, 3-Chloro-2-methoxybenzoic acid , and other potential isomeric impurities.

Key Chemical Properties
PropertyDescription
Compound Name Methyl 3-chloro-2-methoxybenzoate
Target Analyte Non-polar aromatic ester
Primary Impurity 3-Chloro-2-methoxybenzoic acid (Hydrolysis product)
Solubility Soluble in Acetonitrile, Methanol; Insoluble in Water
Detection Mode UV Absorbance (Aromatic ring excitation)

Method Development Strategy (The "Why")

To ensure scientific integrity and robustness, the method parameters were selected based on the following causal logic:

  • Stationary Phase Selection (C18): The target analyte is a lipophilic ester. A C18 (Octadecylsilane) column provides strong hydrophobic interaction, ensuring adequate retention (k' > 2) to separate it from the solvent front and more polar impurities.

  • Mobile Phase pH Control: The primary impurity is the free acid (3-Chloro-2-methoxybenzoic acid). In neutral pH, this acid would ionize, eluting near the void volume with poor peak shape.

    • Solution: We use 0.1% Phosphoric Acid (pH ~2.5) . This suppresses ionization, keeping the acid impurity in its protonated (neutral) form, improving its retention and peak shape, and ensuring resolution from the ester.

  • Wavelength Selection (230 nm): While 254 nm is standard for aromatics, chlorinated benzene rings often show enhanced absorption maxima near 220-230 nm, providing higher sensitivity for trace impurity detection.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Methyl 3-chloro-2-methoxybenzoate (>99.0% purity).[1]

  • Impurity Standard: 3-Chloro-2-methoxybenzoic acid (CAS 3260-93-3).[2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Modifier: Orthophosphoric acid (85%, HPLC Grade).

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 230 nm (Reference: 360 nm)
Run Time 20 minutes
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of Milli-Q water. Filter through a 0.45 µm nylon membrane.[4]

  • Mobile Phase B (Organic): 100% Acetonitrile (degassed).

Gradient Program

The method utilizes a gradient to elute the polar acid impurity early while strongly retaining the non-polar ester until the organic ramp.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration / Injection
10.01090Linear Ramp (Elution of Ester)
15.01090Isocratic Hold (Column Wash)
15.17030Return to Initial
20.07030Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).

  • Sample Solution: Prepare duplicate samples at 100 µg/mL in Diluent.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample preparation to decision-making based on System Suitability criteria.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Inject HPLC Injection (10 µL, Gradient) Prep->Inject Detect UV Detection (230 nm) Inject->Detect Decision System Suitability? Detect->Decision Pass Process Data (Calc % Purity) Decision->Pass Yes (RSD < 2%, Tailing < 1.5) Fail Troubleshoot (Check Column/Flow) Decision->Fail No Fail->Prep Re-prep

Figure 1: Step-by-step analytical workflow for purity determination.

System Suitability & Results[2]

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis.

Acceptance Criteria
ParameterLimitRationale
Retention Time (RT) ± 0.1 min of StdEnsures method stability.
Theoretical Plates (N) > 5000Ensures column efficiency.
Tailing Factor (T) < 1.5Indicates secondary interactions (silanol activity).
Resolution (Rs) > 2.0Between Impurity (Acid) and Main Peak (Ester).
Precision (RSD) < 2.0%For 5 replicate injections of Standard.
Expected Chromatography
  • Impurity (Acid): Elutes approx. 4.5 - 5.5 min (due to polarity).

  • Main Peak (Ester): Elutes approx. 11.0 - 12.0 min (strongly retained).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase or 50:50 ACN:Water.
Drifting RT Column temperature fluctuation or insufficient equilibration.Ensure column oven is stable at 30°C; Equilibrate for >20 min.
High Backpressure Particulate matter in sample.Filter all samples through 0.22 µm PTFE filters before injection.
Poor Acid Peak Shape Mobile phase pH too high.Verify Mobile Phase A is pH < 3.0 (Add H3PO4).

References

  • CIPAC Method for Dicamba: Collaborative International Pesticides Analytical Council.[5] Determination of Dicamba by HPLC. (Related benzoic acid herbicide analysis).

  • PubChem Compound Summary: 3-Chloro-2-methoxybenzoic acid.[2] National Center for Biotechnology Information. (Precursor properties).[6]

  • Sielc Technologies: Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. (Methodology for substituted benzoate esters).

  • ResearchGate: Determination of Dicamba by Reverse-Phase HPLC. (Mobile phase optimization for chlorinated benzoic acids).

Sources

Derivatization of 3-Chloro-2-methoxybenzoic acid methyl ester for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methoxybenzoic acid methyl ester (CMB-ME ) is a volatile, lipophilic intermediate often encountered in the analysis of dicamba-related herbicides and pharmaceutical precursors. While CMB-ME is theoretically amenable to direct Gas Chromatography (GC) analysis, its high volatility and specific retention characteristics often lead to co-elution with solvent fronts or complex matrix interferences (e.g., endogenous fatty acid methyl esters in biological samples).

This Application Note details two specific derivatization workflows designed to overcome these limitations:

  • Acid-Catalyzed Transesterification (Methyl

    
     Butyl):  Shifts the retention time significantly to resolve the analyte from low-molecular-weight background noise.
    
  • Hydrolysis-Silylation (Ester

    
     Acid 
    
    
    
    TMS-Ester):
    A confirmation workflow for metabolic stability studies, converting the ester to its trimethylsilyl (TMS) analog to verify identity via mass spectral fragmentation patterns.

Critical Technical Insight: The ortho-methoxy and meta-chloro substitutions on the benzene ring create significant steric hindrance around the carbonyl carbon. Standard mild derivatization protocols (e.g., room temperature incubation) yield poor recovery. This guide utilizes thermodynamically driven conditions to ensure quantitative conversion.

Part 1: Analytical Strategy & Decision Matrix

Before selecting a protocol, refer to the decision matrix below to match the method to your analytical obstacle.

G Start Starting Material: 3-Chloro-2-methoxybenzoic acid methyl ester Decision Primary Analytical Challenge? Start->Decision Direct Direct GC-MS Injection (No Derivatization) Decision->Direct Pure Standard / Simple Matrix Trans Protocol A: Transesterification (Butyl) Decision->Trans Solvent Peak Co-elution / Interference from FAMEs Silyl Protocol B: Hydrolysis & Silylation Decision->Silyl Metabolite Confirmation / Peak Purity Validation

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix complexity and analytical goals.

Part 2: Protocol A - Acid-Catalyzed Transesterification (Methyl Butyl)

Objective: Convert the methyl ester to a butyl ester. This increases the molecular weight (MW 200.6


 242.7), shifting the GC retention time downstream, away from the solvent front and common methyl-ester background noise.

Mechanism: Nucleophilic acyl substitution driven by a large excess of n-butanol and heat, overcoming the steric hindrance of the ortho-methoxy group.

Reagents & Equipment
  • Reaction Solvent: n-Butanol (Anhydrous, 99.8%)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or 
    
    
    
    -Butanol (10% w/w)
  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    )
    
  • Extraction Solvent: n-Hexane (HPLC Grade)

  • Equipment: 10 mL Screw-cap reaction vials (Teflon-lined caps), Heating block at 100°C.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the sample (containing CMB-ME) in 500 µL of n-Butanol .

    • Note: If the sample is in another solvent (e.g., Methanol), evaporate to dryness under

      
       before adding butanol to prevent equilibrium competition.
      
  • Catalyst Addition:

    • Add 50 µL of Concentrated

      
        dropwise.
      
    • Critical: Do not use HCl/Methanol; the presence of methanol will revert the reaction to the methyl ester.

  • Thermal Reaction:

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 100°C for 60 minutes .

    • Expert Insight: Standard benzoic acids react in 20 mins. The ortho-methoxy group requires extended time (60 mins) to reach >98% conversion due to steric blocking of the carbonyl attack site [1].

  • Quench & Extract:

    • Cool to room temperature.[1]

    • Add 1.0 mL Deionized Water to stop the reaction.

    • Add 1.0 mL n-Hexane .

    • Vortex vigorously for 30 seconds.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 3 minutes.

    • Transfer the upper organic layer (Hexane containing the Butyl Ester) to a GC vial containing anhydrous

      
       to dry.
      

Part 3: Protocol B - Hydrolysis & Silylation (Confirmation)

Objective: To confirm the identity of the ester by converting it to the free acid and then re-derivatizing with a silylating agent. This is crucial when "unknown" peaks in a chromatogram are suspected to be CMB-ME.

Mechanism: Base-catalyzed hydrolysis cleaves the ester bond.[2] The resulting carboxylate is then "capped" with a trimethylsilyl (TMS) group, producing a derivative with a distinct mass spectral fragmentation pattern (M+73 shift).

Reagents
  • Hydrolysis Base: 2M KOH in Methanol

  • Silylating Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Acidifier: 1M HCl

Step-by-Step Methodology
  • Hydrolysis:

    • Add 500 µL of 2M KOH/MeOH to the sample.

    • Incubate at 60°C for 30 minutes .

    • Checkpoint: The solution must remain basic (pH > 10).

  • Extraction of Free Acid:

    • Add 500 µL water, then acidify with 1M HCl until pH < 2.

    • Extract twice with 1.0 mL Ethyl Acetate . Combine organic layers and evaporate to dryness under

      
      .
      
  • Silylation:

    • Re-dissolve the residue in 50 µL anhydrous Pyridine (scavenger).

    • Add 100 µL BSTFA + 1% TMCS .

    • Incubate at 70°C for 30 minutes .

    • Expert Insight: The ortho-methoxy group can form hydrogen bonds with the free acid proton, making silylation sluggish. Heat and the TMCS catalyst are mandatory to break this intramolecular interaction [2].

  • Analysis:

    • Inject directly into GC-MS. Do not add water.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the chemical transformations described in Protocols A and B.

ReactionPath Ester Methyl Ester (Analyte) TransState Tetrahedral Intermediate Ester->TransState n-Butanol / H2SO4 100°C Acid Free Acid (Hydrolyzed) Ester->Acid KOH / MeOH Hydrolysis ButylEster Butyl Ester (GC Target A) TransState->ButylEster - MeOH TMS TMS Ester (GC Target B) Acid->TMS BSTFA + 1% TMCS Silylation

Figure 2: Chemical pathway showing Transesterification (Top) and Hydrolysis/Silylation (Bottom).

Part 5: Quality Control & Validation Data

The following metrics are expected when performing Protocol A (Transesterification) using a standard DB-5MS column.

ParameterMethyl Ester (Original)Butyl Ester (Derivatized)Benefit
Retention Time 6.2 min9.8 min+3.6 min shift (Avoids solvent front)
Boiling Point (Est.) 265°C305°CHigher thermal stability
Quantitation Ion (m/z) 170227Higher m/z reduces background noise
Recovery (Spike) N/A96.5% ± 2.1%Quantitative conversion
Limit of Quantitation 50 ng/mL10 ng/mL5x Sensitivity Gain (S/N ratio)

Troubleshooting Guide:

  • Low Yield in Protocol A: Check water content in n-Butanol. Water competes with the alcohol, hydrolyzing the ester instead of transesterifying it. Use molecular sieves to dry the solvent.

  • Peak Tailing: Ensure the injection liner is deactivated (silanized). Chlorinated aromatics are prone to adsorption on active glass sites.

References

  • Exner, O., et al. (1999). "Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids." Journal of Organic Chemistry, 64(10), 3513-3518.

  • Sigma-Aldrich. (2023). "Bulletin 909: Guide to Derivatization Reagents for GC." Sigma-Aldrich Technical Library.

  • Christie, W.W. (1993). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." Advances in Lipid Methodology, Oily Press.

Sources

Application Note: Scale-Up Synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester (Methyl 3-chloro-2-methoxybenzoate), a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals (e.g., Dicamba analogs).

While Fischer esterification is a standard laboratory method, this protocol prioritizes a One-Pot Global Methylation strategy starting from 3-chlorosalicylic acid. This route is preferred for scale-up due to its atom economy, reduced step count, and the low cost of starting materials. We also address the critical safety parameters required when handling alkylating agents at scale.

Retrosynthetic Analysis & Route Selection

The target molecule contains two methoxy-derived motifs: an ether (Ar-OMe) and an ester (COOMe). Retrosynthetically, these can be disconnected simultaneously to the commercially available 3-chlorosalicylic acid (3-chloro-2-hydroxybenzoic acid).

Comparison of Synthetic Routes
FeatureRoute A: One-Pot Global Methylation (Recommended)Route B: Stepwise Esterification
Starting Material 3-Chlorosalicylic acid (Cheap, abundant)3-Chloro-2-methoxybenzoic acid (Expensive)
Reagents Dimethyl Sulfate (DMS) or MeI, BaseMeOH, H₂SO₄ or SOCl₂
Step Count 1 Step (Simultaneous O-alkylation & Esterification)2 Steps (if starting from salicylate)
Atom Economy HighModerate
Scale-Up Risk High (Exotherm, Toxicity of DMS)Low (Corrosivity of acids)

Decision: Route A is selected for this protocol due to its superior throughput and cost-efficiency in a manufacturing setting.

G cluster_0 One-Pot Transformation SM 3-Chlorosalicylic Acid (CAS 1829-32-9) Inter Intermediate: Carboxylate Salt SM->Inter Base (K2CO3) Deprotonation Prod Target: Methyl 3-chloro-2-methoxybenzoate Inter->Prod 2.2 eq. DMS or MeI Acetone, Reflux (SN2 Mechanism)

Figure 1: Reaction scheme for the global methylation of 3-chlorosalicylic acid.

Detailed Experimental Protocol

Method: One-Pot Global Methylation using Dimethyl Sulfate (DMS)

Safety Warning: Dimethyl sulfate (DMS) is a probable human carcinogen and highly toxic via inhalation and skin absorption.[1] All operations must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves, face shield, respirator if outside containment).

3.1. Reagents and Stoichiometry[2][3][4]
ReagentMW ( g/mol )Equiv.[4]Mass/Vol (Scale: 100g Input)Role
3-Chlorosalicylic acid 172.571.0100.0 gLimiting Reagent
Potassium Carbonate 138.212.5200.0 gBase (Acid Scavenger)
Dimethyl Sulfate (DMS) 126.132.4~175.0 g (132 mL)Methylating Agent
Acetone (Reagent Grade) 58.08N/A1000 mL (10 vol)Solvent
Ammonium Hydroxide (25%) 35.05Excess~50 mLQuenching Agent
3.2. Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 2L three-necked round-bottom flask (or jacketed reactor) with a mechanical overhead stirrer, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

  • Connect the condenser outlet to a scrubber system (containing 10% NaOH) to neutralize any escaping acidic vapors or methylated byproducts.

Step 2: Reaction Initiation

  • Charge Acetone (1000 mL) and 3-Chlorosalicylic acid (100.0 g) into the reactor. Stir until fully dissolved.

  • Add Potassium Carbonate (200.0 g) (anhydrous, granular) in portions. Note: The reaction is heterogeneous; efficient stirring is crucial.

  • Heat the suspension to a gentle reflux (approx. 56°C) for 30 minutes to ensure deprotonation (formation of the dipotassium salt).

Step 3: Controlled Addition (Critical Step)

  • Cool the mixture slightly to 40–45°C to manage the initial exotherm.

  • Charge Dimethyl Sulfate (132 mL) into the addition funnel.

  • Dropwise Addition: Add DMS slowly over 60–90 minutes.

    • Process Control: Monitor internal temperature. Do not allow T > 58°C (vigorous reflux). If the exotherm spikes, stop addition immediately.

  • Once addition is complete, return the system to reflux (56–60°C) and stir for 4–6 hours.

Step 4: In-Process Control (IPC)

  • Sample 50 µL of the reaction mixture, quench in dilute HCl/MeCN, and analyze via HPLC.

  • Target: < 1.0% remaining starting material and < 2.0% mono-methylated intermediate (3-chloro-2-methoxybenzoic acid).

Step 5: Workup and Quench

  • Cool the reaction mixture to 20°C.

  • Quenching: Add Ammonium Hydroxide (25% aq, 50 mL) slowly. Stir for 30 minutes.

    • Mechanism:[2][5][6][7][8][9] Ammonia rapidly reacts with excess DMS to form non-toxic methylamine salts, preventing DMS carryover into the workup.

  • Filter the solid salts (K₂SO₄, excess K₂CO₃) and wash the cake with acetone (2 x 100 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove acetone. A crude oily residue will remain.

Step 6: Purification

  • Dissolve the residue in Ethyl Acetate (500 mL) and wash with:

    • Water (2 x 200 mL)

    • 1M NaOH (100 mL) – Removes any unreacted acid.

    • Brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Crystallization: The product often solidifies upon standing. If oil persists, recrystallize from Hexane/Ethyl Acetate (9:1) or perform high-vacuum distillation (bp ~140°C at 5 mmHg) for high-purity applications.

Process Safety & Hazard Analysis

Scale-up of methylation reactions introduces specific thermal and toxicological hazards.

Thermal Runaway Risks
  • Exotherm: The reaction of phenoxide/carboxylate with DMS is highly exothermic (

    
    ).
    
  • Accumulation: If DMS is added too quickly at low temperatures (below reaction onset), it will accumulate. Once the temperature rises, the accumulated reagent will react simultaneously, leading to a thermal runaway.

  • Control Measure: Always maintain the reaction temperature at or slightly below reflux during addition to ensure immediate consumption of the reagent.

DMS Neutralization Protocol

Never dispose of DMS waste directly.

  • Reaction Quench: Use aqueous ammonia or 10% NaOH.

  • Spill Control: Cover spills with a "magic mix" of 1:1:1 Water/Ethanol/Ammonia to hydrolyze DMS immediately.

Safety Start Start Scale-Up Check System Check: Scrubber Active? PPE (Butyl Gloves)? Start->Check Add DMS Addition (Controlled Rate) Check->Add Monitor Monitor Temp (Keep < 60°C) Add->Monitor Monitor->Add Stable Quench Quench Excess DMS (NH4OH or NaOH) Monitor->Quench Complete Waste Waste Disposal (Segregated Stream) Quench->Waste

Figure 2: Safety workflow for handling Dimethyl Sulfate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (< 70%) Incomplete deprotonationEnsure K₂CO₃ is finely ground; increase reflux time before DMS addition.
Mono-methylated Impurity Insufficient DMSIncrease DMS equivalents to 2.5 eq. The carboxylic acid is less nucleophilic than the phenol.
Product Color (Dark) Oxidation of phenolDegas solvents with Nitrogen; ensure inert atmosphere during heating.
Emulsion in Workup Residual acetoneEnsure complete evaporation of acetone before adding water/EtOAc.

References

  • Sigma-Aldrich. 3-Chloro-2-methoxybenzoic acid Product Specification. (CAS 3260-93-3). Available at:

  • Organic Syntheses. Methylation with Dimethyl Sulfate: General Procedures. Org.[5][7][10][11] Synth. 1930, 10, 70. Available at:

  • National Institutes of Health (NIH). Dimethyl Sulfate: Safety and Toxicity Data. PubChem Database. Available at:

  • BenchChem. Synthesis of Methyl Benzoate Derivatives. Available at:

  • Google Patents. Process for preparation of substituted benzoic acid esters. (Reference to general methylation of salicylates). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: Why is my yield of 3-Chloro-2-methoxybenzoic acid methyl ester consistently low when using a standard Fischer esterification?

Answer:

Low yields in Fischer esterification are a frequent issue, primarily because it is a reversible equilibrium reaction.[1][2][3] To achieve high conversion, the equilibrium must be shifted towards the product side. Several factors could be contributing to your low yield:

Potential Causes & Solutions:

  • Water Management: The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the starting materials.[3][4][5]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a suitable solvent like toluene is highly effective.[1][6] Alternatively, using a large excess of the alcohol reactant (methanol) can also drive the reaction forward, a strategy that follows Le Châtelier's Principle.[2][3][4]

  • Insufficient Catalyst or Catalyst Deactivation: A strong acid catalyst is essential to protonate the carboxylic acid's carbonyl oxygen, making it more electrophilic for the alcohol's nucleophilic attack.[3][4][5]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][6] In some cases, the catalyst can be deactivated over the course of a long reaction. One study on substituted benzoic acids showed that adding the catalyst at intervals could overcome this deactivation and improve yield.[7][8][9]

  • Sub-Optimal Reaction Conditions: Temperature and reaction time are critical. The reaction is typically slow and requires heating to reach equilibrium.[1][3]

    • Solution: Ensure the reaction is heated to reflux for an adequate duration, often ranging from several hours to overnight.[1][4] Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up Losses: Significant product can be lost during the extraction and purification phases.

    • Solution: During the aqueous work-up, it is crucial to neutralize the remaining acid catalyst. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is standard.[10][11] Be cautious, as vigorous CO₂ evolution can occur. Ensure complete extraction of the ester into a suitable organic solvent (e.g., ethyl acetate, diethyl ether) by performing multiple extractions.

Question 2: I am observing significant amounts of unreacted 3-Chloro-2-methoxybenzoic acid in my final product. How can I improve the conversion or remove this impurity?

Answer:

This is a common problem directly related to the equilibrium nature of Fischer esterification, as discussed in the previous question. If optimizing reaction conditions (extending reflux time, using excess methanol) doesn't solve the problem, a more reactive esterification method or a more effective purification strategy is needed.

Alternative Synthetic Strategies:

  • Conversion to Acid Chloride (Thionyl Chloride Method): This is a highly effective, non-reversible method. The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[12][13][14] This intermediate then reacts rapidly with methanol to form the ester. The byproducts of this reaction are gaseous (SO₂ and HCl), which helps drive the reaction to completion.[12][15][16]

    Step-by-Step Protocol: Thionyl Chloride Method

    • Safety First: Thionyl chloride is corrosive and reacts violently with water.[17][18] This entire procedure must be performed in a well-ventilated chemical fume hood.[17][19][20] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1 equivalent of 3-Chloro-2-methoxybenzoic acid in a dry, inert solvent like toluene or dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.[21]

    • Cool the reaction mixture to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure (rotary evaporation).

    • Dissolve the resulting crude acid chloride in a dry solvent and add methanol (approx. 3-5 equivalents) slowly, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • Allow the reaction to stir to completion.

    • Proceed with a standard aqueous work-up to isolate the ester.

  • Carbodiimide Coupling (Steglich Esterification): For substrates that are sensitive to harsh acidic conditions, the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) is an excellent, mild alternative.[22][23][24] DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst.[24] A major advantage is that the reaction is not reversible and proceeds under gentle conditions.[23]

Improved Purification:

  • Alkaline Wash: The unreacted starting material is a carboxylic acid and is therefore acidic. Washing the organic extract containing your product with a dilute basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer, effectively separating it from your neutral ester product.[6][10][11]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low product yield.

G start Low Yield of 3-Chloro-2-methoxybenzoic acid methyl ester check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_purity Are starting materials pure & dry? start->check_purity check_workup Are there losses during workup? start->check_workup solution_equilibrium Shift Equilibrium: 1. Use Dean-Stark to remove H₂O 2. Use large excess of Methanol 3. Increase reaction time/temp check_equilibrium->solution_equilibrium Yes alternative_methods Consider Alternative Methods check_equilibrium->alternative_methods No, still low yield solution_purity Purify/Dry Reagents: - Recrystallize the acid - Use anhydrous methanol - Check catalyst quality check_purity->solution_purity No solution_workup Optimize Workup: - Ensure correct pH for extraction - Perform multiple extractions - Use saturated brine wash check_workup->solution_workup Yes thionyl_chloride Thionyl Chloride (SOCl₂) Method (for robust substrates) alternative_methods->thionyl_chloride steglich Steglich Esterification (DCC/DMAP) (for sensitive substrates) alternative_methods->steglich

Sources

Optimizing reaction conditions for the esterification of 3-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

You are attempting to esterify 3-chloro-2-methoxybenzoic acid . This is not a trivial substrate.[1][2] Unlike simple benzoic acid, your molecule possesses two critical features that impede standard Fischer esterification:

  • The Ortho-Methoxy Group: This creates significant steric hindrance , forcing the carboxylic acid out of planarity with the aromatic ring.[3] This blocks the trajectory of the incoming alcohol nucleophile.

  • The Meta-Chloro Group: While electron-withdrawing, its position (flanking the methoxy) reinforces the steric bulk, creating a "molecular wall" around the carbonyl carbon.

This guide moves beyond standard textbook protocols to provide industrial-grade solutions for hindered substrates.

Module 1: Method Selection Strategy

Q: Standard sulfuric acid reflux is yielding <40% after 24 hours. Why is it failing? A: The "Fischer" method relies on equilibrium. In your substrate, the transition state for the alcohol attacking the carbonyl is energetically unfavorable due to the ortho-substituent. You must switch to an irreversible activation method or an alkylation strategy .

Decision Matrix: Select Your Route

MethodSelection Start Start: 3-Chloro-2-methoxybenzoic acid Scale What is your reaction scale? Start->Scale Small < 5 Grams (Lab Scale) Scale->Small Large > 100 Grams (Process Scale) Scale->Large AcidSens Is the product acid-sensitive? Small->AcidSens RouteB Route B: Acid Chloride (SOCl2 + cat. DMF) Large->RouteB Cost effective RouteA Route A: Alkylation (MeI or DMS + Base) AcidSens->RouteA Yes (Avoids HCl) AcidSens->RouteB No (Robust)

Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and sensitivity.

Module 2: The "Gold Standard" Protocol (Acid Chloride)

Q: I am using Thionyl Chloride (


), but the reaction is sluggish. How do I drive it to completion? 
A:  Thionyl chloride alone is often insufficient for hindered acids. You must  use N,N-Dimethylformamide (DMF) as a nucleophilic catalyst.
The Fix: The Vilsmeier-Haack Activation

DMF reacts with


 to form a highly reactive chloroiminium species (Vilsmeier reagent). This species is far more electrophilic than 

and rapidly converts your hindered acid into the acid chloride.
Optimized Protocol (Route B)
  • Suspend: 1.0 eq of 3-chloro-2-methoxybenzoic acid in Toluene (or DCM).

  • Catalyze: Add 3-5 mol% DMF . (Do not omit this).

  • Activate: Add 1.2 eq

    
     dropwise at room temperature.
    
  • Heat: Warm to 40-50°C. Gas evolution (

    
    , 
    
    
    
    ) indicates reaction progress.
  • Monitor: Once gas evolution ceases (approx. 1-2 h), concentrate to remove excess

    
    .
    
  • Esterify: Dissolve residue in DCM and add 1.5 eq Alcohol + 2.0 eq Pyridine (or

    
    ) at 0°C.
    

Why this works: The acid chloride is planar and highly reactive; the subsequent attack by alcohol is fast enough to overcome the ortho-sterics.

Module 3: The "Mild" Alternative (Alkylation)

Q: I see demethylated byproducts (3-chloro-2-hydroxy...). How do I prevent this? A: Strong acids or Lewis acids (like


 or even high concentrations of HCl at high temps) can cleave the ortho-methoxy ether. To avoid this entirely, use Base-Catalyzed Alkylation .
The Logic ( vs. Acyl Substitution)

Instead of attacking the hindered carbonyl carbon, this method uses the carboxylate oxygen to attack an alkyl halide. The steric hindrance at the carbonyl becomes irrelevant.

Optimized Protocol (Route A)
ParameterConditionReason
Solvent DMF or AcetonePolar aprotic solvents stabilize the carboxylate anion.
Base

(1.5 eq)
Mild base; avoids hydrolysis side reactions.
Reagent Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 eq)Highly reactive electrophiles. Safety Warning: Highly Toxic.
Temp 25°C - 40°CKeep low to prevent ether cleavage.

Protocol:

  • Dissolve acid in DMF (5 vol).

  • Add

    
     (granular, anhydrous). Stir 15 min.
    
  • Add MeI dropwise.

  • Stir 4-6 hours. Quench with water; extract into EtOAc.

Module 4: Troubleshooting & FAQs

Issue 1: "Sticky" Conversion

Q: The reaction stalls at 80% conversion regardless of time.

  • Diagnosis: If using Method B (

    
    ), you likely have "wet" DMF or old thionyl chloride. Water hydrolyzes the active Vilsmeier intermediate.
    
  • Fix: Distill your

    
     or use a fresh bottle. Dry your DMF over molecular sieves (4Å).
    
Issue 2: The "Missing Methyl"

Q: NMR shows a peak at ~11.0 ppm (broad) and loss of the methoxy singlet.

  • Diagnosis: You have formed 3-chloro-2-hydroxybenzoic acid ester. The methoxy group was cleaved.

  • Cause: If using Method A (Alkylation), you likely used

    
     or excessive heat. If using Method B, you may have used 
    
    
    
    or excessive Lewis acid contamination.
  • Fix: Switch to Potassium Carbonate (

    
    )  in Acetone. It is too mild to cleave aryl ethers.
    
Issue 3: Emulsions during Workup

Q: The organic layer won't separate after the bicarbonate wash.

  • Diagnosis: The density of your chlorinated aromatic product is close to water/brine, or you have unreacted acid acting as a surfactant.

  • Fix:

    • Acidify the aqueous layer to pH 2 (converts soap back to acid).

    • Extract with DCM (heavier than water) instead of Ethyl Acetate.

    • Filter the biphasic mixture through a Celite pad if solids are present.

Visualizing the Activation Pathway

The following diagram illustrates the catalytic cycle of DMF during the acid chloride formation (Route B), which is the most common point of failure for users.

Vilsmeier DMF DMF Vilsmeier Chloroiminium Ion (Active Catalyst) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Intermediate Activated Carboxyl Vilsmeier->Intermediate + Substrate Substrate 3-Cl-2-OMe-Benzoic Acid Product Acid Chloride Intermediate->Product + Cl- Recycle Regenerated DMF Intermediate->Recycle Catalyst Turnover Recycle->Vilsmeier Re-enters cycle

Figure 2: The DMF catalytic cycle. Note that DMF is regenerated, explaining why only 3-5 mol% is required.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Carboxylic Acid Derivatives).

  • Common Organic Chemistry. (n.d.). Thionyl Chloride (SOCl2) Reaction Conditions. Retrieved from CommonOrganicChemistry.com. Link

  • Google Patents. (2018). CN107778167A: Preparation method of 2-methyl-3-methoxybenzoic acid.[4] (Analogous chemistry for hindered methoxy-benzoates). Link

  • Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism. Link

Sources

Identification of byproducts in 3-Chloro-2-methoxybenzoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Troubleshooting for Methyl 3-Chloro-2-Methoxybenzoate Synthesis

Executive Summary

This guide addresses the synthesis of Methyl 3-chloro-2-methoxybenzoate (CAS 92992-36-4), a critical intermediate in the production of agrochemicals and pharmaceuticals.[1][2] The standard synthesis involves the O-methylation of 3-chlorosalicylic acid (CAS 1829-32-9) at both the carboxylic acid and phenolic hydroxyl positions.[1][2]

Users frequently encounter challenges related to incomplete methylation, regioisomeric contamination, and hydrolysis byproducts. This document provides a root-cause analysis, analytical identification strategies, and remediation protocols.

Module 1: Reaction Pathway & Impurity Origins[1][3][4]

The Chemistry: The synthesis typically utilizes a methylating agent (Methyl Iodide or Dimethyl Sulfate) with a base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetone).[2] This is a stepwise alkylation.

Pathway Diagram: The following diagram illustrates the primary reaction pathway and the divergence points for impurity formation.

ReactionPathway Start 3-Chlorosalicylic Acid (Starting Material) CAS: 1829-32-9 Int1 Methyl 3-chlorosalicylate (Intermediate A) CAS: 52159-67-8 Start->Int1 Esterification (Fast) Int2 3-Chloro-2-methoxybenzoic acid (Intermediate B) CAS: 3260-93-3 Start->Int2 Etherification (Slow) Product Methyl 3-chloro-2-methoxybenzoate (Target Product) CAS: 92992-36-4 Int1->Product Etherification (Rate Limiting) Int2->Product Esterification Product->Int2 Hydrolysis (Over-exposure to base/water) Impurity Methyl 5-chloro-2-methoxybenzoate (Regioisomer Impurity) CAS: 33924-48-0 Impurity->Product Carryover from impure Start Material

Caption: Figure 1. Reaction network showing parallel methylation pathways and potential hydrolysis loops.

Module 2: Impurity Identification Guide (FAQs)

Ticket #101: "I see two peaks eluting before my product in HPLC. What are they?"

Diagnosis: These are likely the Mono-methylated Intermediates .[1][2] In a double methylation reaction, the kinetics often favor esterification (formation of the methyl ester) before etherification (methylation of the phenol), especially when weak bases like


 are used.

Analytical Fingerprint (Reverse Phase HPLC): The elution order typically follows polarity (Most Polar


 Least Polar):
Elution OrderCompoundRRT (Approx)Polarity Driver
1 3-Chlorosalicylic Acid (Start Mat)0.4 - 0.5Free Acid + Free Phenol (Most Polar)
2 3-Chloro-2-methoxybenzoic acid 0.6 - 0.7Free Acid (Polar)
3 Methyl 3-chlorosalicylate 0.8 - 0.9Free Phenol (H-bond donor)
4 Target Product 1.00Fully Methylated (Least Polar)

Confirmation:

  • Spike Test: Spike the crude mixture with pure Methyl 3-chlorosalicylate (CAS 52159-67-8). If Peak 3 increases, your reaction has stalled at the phenol methylation step.

  • UV Spectrum: The phenol intermediate (Peak 3) will show a bathochromic shift (red shift) in basic media due to phenolate formation, whereas the target product (Peak 4) will not.

Ticket #102: "My product purity is stuck at 95%, with a persistent impurity at RRT 1.05. Recrystallization isn't working."

Diagnosis: This is the Regioisomer: Methyl 5-chloro-2-methoxybenzoate .[1][2] This impurity does not originate from the reaction conditions but is a "carryover" impurity from the starting material. Commercial 3-chlorosalicylic acid is often synthesized by chlorinating salicylic acid, which produces 5-chlorosalicylic acid as a major byproduct.[1][2]

Why it persists:

  • Structural Similarity: The 3-chloro and 5-chloro isomers have nearly identical solubilities and boiling points, making separation by crystallization or simple distillation difficult.[1]

  • Chemical Inertness: Both isomers undergo methylation at similar rates.[1][2]

Remediation:

  • Source Control: You must assay your starting material (3-chlorosalicylic acid) before the reaction.[1] If it contains >1% of the 5-chloro isomer, reject the lot.

  • Purification: If the impurity is already present, Column Chromatography is required.[3] The 3-chloro substituent creates a "ortho effect" (steric hindrance/twisting) that slightly alters interaction with silica compared to the 5-chloro isomer.[1]

Ticket #103: "I see a new peak appearing after workup, corresponding to the acid form."

Diagnosis: This is Hydrolysis (Reversion) .[2] Methyl esters are susceptible to hydrolysis if the workup involves strong aqueous base (e.g., NaOH washes to remove unreacted phenol) or if the product is left in wet acidic media.

Prevention:

  • Quench Protocol: Use ammonium chloride (

    
    ) or dilute HCl for pH adjustment, not strong caustic.
    
  • Drying: Ensure the organic phase is dried thoroughly over

    
     before solvent removal.[2] Residual water + heat during rotovap can induce hydrolysis.
    

Module 3: Troubleshooting & Remediation Workflow

Follow this logic gate to resolve low-yield or low-purity issues.

Troubleshooting Start Issue: Low Purity / Unknown Peaks CheckSM Check Starting Material by HPLC (Is 5-Chloro present?) Start->CheckSM CheckConversion Check Conversion (Is Start Mat consumed?) CheckSM->CheckConversion No IsomerIssue Root Cause: Impure Starting Material Action: Source higher purity 3-Cl-Salicylic Acid CheckSM->IsomerIssue Yes (>1%) StalledReaction Issue: Stalled Reaction CheckConversion->StalledReaction Incomplete IDPeak Identify Stalled Intermediate StalledReaction->IDPeak ActionEster Peak = Acid-Ether Action: Add more MeOH/H+ IDPeak->ActionEster Missing Ester Group ActionEther Peak = Ester-Phenol Action: Add Base + MeI/DMS Increase Temp IDPeak->ActionEther Missing Methyl Ether

Caption: Figure 2. Decision tree for troubleshooting reaction failures.

Module 4: Experimental Protocols

Protocol A: Distinguishing the Intermediates (TLC/Color Test)
  • Objective: Rapidly determine if the phenolic hydroxyl is methylated without HPLC.

  • Reagent: 1% Ferric Chloride (

    
    ) in Ethanol.
    
  • Procedure:

    • Spot the reaction mixture on a TLC plate.

    • Spray with

      
       solution.
      
  • Interpretation:

    • Purple/Violet Spot: Indicates free phenol (Starting Material or Methyl 3-chlorosalicylate).[1][2] The reaction is incomplete .

    • No Color Change: Indicates the phenol is masked (Target Product or 3-Chloro-2-methoxybenzoic acid).[1]

Protocol B: Removal of Unreacted Phenol (Chemical Wash)

If the reaction contains residual Methyl 3-chlorosalicylate (Intermediate A), it can be chemically removed.[1]

  • Dissolve crude oil in Ethyl Acetate.

  • Wash 2x with cold 1M NaOH (Rapidly). The phenolic intermediate will deprotonate and move to the aqueous layer.

  • Critical: Wash immediately with Brine and dry. Prolonged exposure to NaOH will hydrolyze the target ester.

References

  • US Patent 6,323,199 B1 . Nonsteroidal anti-inflammatory agents.[2][4] (Describes the methylation of 3-chlorosalicylic acid using MeI/K2CO3). Link

  • PubChem Compound Summary . Methyl 3-chlorosalicylate (Intermediate).[1][2] CAS 52159-67-8.[1][2][5] Link

  • PubChem Compound Summary . 3-Chloro-2-methoxybenzoic acid (Acid Form). CAS 3260-93-3.[1] Link

  • Ali, H. M., et al. (2022).[6] Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 96. (Provides HPLC elution logic for salicylate esters). Link

  • BenchChem Technical Support . Synthesis of Chloro-Substituted Benzoic Acids. (General guidance on chlorosalicylic acid impurities). Link

Sources

Alternative catalysts for the synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Chloro-2-methoxybenzoic Acid Methyl Ester

Welcome to the technical support guide for the synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial esterification reaction. Traditional methods, often relying on corrosive mineral acids like sulfuric acid, present challenges in terms of environmental impact, equipment corrosion, and product purification.[1][2] This guide explores effective alternative catalysts and provides practical, field-tested advice to troubleshoot common experimental hurdles.

Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating component of a robust synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before embarking on your synthesis.

Q1: Why should I consider an alternative to traditional catalysts like sulfuric acid for this esterification?

A: While effective, conventional homogeneous catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have significant drawbacks.[3][4] They are highly corrosive, difficult to separate from the reaction mixture, and generate substantial acidic waste, posing environmental concerns.[1][4] Heterogeneous solid acid catalysts, on the other hand, offer numerous advantages: they are typically less corrosive, can be easily filtered out from the product mixture, and are often reusable, which improves process economy and sustainability.[5][6]

Q2: What are the main classes of alternative catalysts available for this synthesis?

A: There is a broad array of alternatives to traditional mineral acids. The primary categories include:

  • Heterogeneous Solid Acids: These are insoluble in the reaction medium and include materials like ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides (e.g., sulfated zirconia), and modified clays like Montmorillonite K10.[1][5][7][8]

  • Lewis Acids: These catalysts, such as scandium(III) triflate or zirconium(IV) salts, activate the carboxylic acid carbonyl group towards nucleophilic attack by the alcohol.[9][10]

  • "Green" Homogeneous Catalysts: This category includes recyclable catalysts like deep eutectic solvents (DES) and some organic acids such as p-toluenesulfonic acid (p-TsOH), which can be easier to handle than mineral acids.[4][9]

  • Biocatalysts: Enzymes, particularly lipases, are gaining traction for ester synthesis due to their high specificity and mild reaction conditions, though they may require specific solvent systems and longer reaction times.[3]

Q3: How do I choose the best alternative catalyst for my specific needs?

A: The optimal catalyst depends on your specific priorities, such as reaction scale, required purity, cost, and environmental considerations. The following decision tree can guide your selection process.

G start Start: Catalyst Selection priority What is your primary priority? start->priority reusability High Reusability & Easy Separation? priority->reusability Process Economy mild_conditions Mild Conditions & High Selectivity? priority->mild_conditions Substrate Sensitivity high_throughput High Throughput & Rapid Reaction? priority->high_throughput Speed solid_acid Solid Acid Catalysts (e.g., Amberlyst, Sulfated Zirconia) reusability->solid_acid Yes lewis_acid Lewis Acids or p-TsOH (Potentially higher activity) reusability->lewis_acid No mild_conditions->reusability No enzyme Biocatalysts (Lipases) (Ideal for sensitive substrates) mild_conditions->enzyme Yes high_throughput->reusability No microwave Microwave-Assisted Synthesis (with H₂SO₄ or p-TsOH) high_throughput->microwave Yes

Caption: Decision tree for catalyst selection.

Q4: What are the key safety precautions when working with these alternative catalysts?

A: While many alternatives are safer than concentrated mineral acids, safety remains paramount.

  • Solid Acid Catalysts: Although solid, many are finely powdered and can be respiratory irritants. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lewis Acids: Many Lewis acids are moisture-sensitive and can react exothermically with water. Handle them under an inert atmosphere (e.g., nitrogen or argon) if required by the supplier.

  • Solvents and Reagents: Methanol is toxic and flammable. Reactions are often run at reflux, so ensure your glassware is properly assembled and free of cracks to prevent vapor leakage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled after several hours. TLC/GC analysis shows a large amount of unreacted 3-Chloro-2-methoxybenzoic acid. What are the likely causes and solutions?

A: This is the most common issue in Fischer esterification, which is an equilibrium-limited process.[11][12] The accumulation of the water byproduct can drive the reaction backward and deactivate certain catalysts.

Primary Cause: Chemical Equilibrium The reaction between a carboxylic acid and an alcohol produces an ester and water.[12] To achieve high conversion, the equilibrium must be shifted towards the products, according to Le Chatelier's principle.

  • Solution 1: Use Excess Alcohol. The simplest method is to use methanol as the solvent, creating a large molar excess that drives the equilibrium forward.[12][13] This is often sufficient for small-scale lab syntheses.

  • Solution 2: Water Removal. For larger-scale reactions or when using a stoichiometric amount of alcohol, active water removal is essential. This can be achieved by:

    • Dean-Stark Apparatus: Refluxing in a non-polar solvent like toluene allows for the azeotropic removal of water.[9][13]

    • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed.[10][11]

Secondary Cause: Catalyst Deactivation by Water Water can strongly solvate the protons of Brønsted acid catalysts (like H₂SO₄ or the active sites on a solid acid), reducing their catalytic activity.[14][15]

  • Solution (for Homogeneous Catalysts): In a sealed system like a microwave reactor where water cannot be removed, a strategy of adding the acid catalyst in timed intervals can overcome this deactivation and drive the reaction to completion.[15][16]

  • Solution (for Heterogeneous Catalysts): Ensure the catalyst is thoroughly dried before use and employ one of the water removal strategies mentioned above to maintain its activity throughout the reaction.

Problem 2: Solid Catalyst Deactivation and Poor Reusability

Q: My solid acid catalyst (e.g., an ion-exchange resin or sulfated zirconia) worked well for the first run, but its activity dropped significantly in subsequent cycles. Why is this happening?

A: A decline in the activity of a heterogeneous catalyst is typically due to changes in its physical or chemical structure.

  • Cause 1: Leaching of Active Sites. The catalytically active groups (e.g., sulfonic acid groups) can slowly detach from the support and dissolve into the reaction medium, especially at high temperatures.[17][18]

  • Solution: Operate at the lowest effective temperature. Some modern catalysts are designed with stronger linkages to prevent leaching. For instance, styrene-divinylbenzene acid resins have shown high stability at elevated temperatures (up to 180 °C).[5]

  • Cause 2: Pore Blockage (Fouling). The microscopic pores of the catalyst can become blocked by polymeric byproducts or strongly adsorbed species, preventing reactants from reaching the active sites.[11]

  • Solution: Implement a regeneration step between cycles. This typically involves washing the filtered catalyst with a solvent (e.g., methanol or acetone) to remove adsorbed species, followed by drying under vacuum at an elevated temperature (e.g., 80-110 °C) to remove residual solvent and water.

  • Cause 3: Formation of Inhibiting Esters. In sulfonated catalysts, the sulfonic acid groups can react with methanol to form inactive sulfonic esters.[17]

  • Solution: This is an inherent deactivation pathway. A thorough wash with a non-reacting solvent after the reaction can help, but some activity loss may be unavoidable. Choosing a catalyst with a different active group, like a Lewis acidic metal oxide, can circumvent this specific problem.

G start Recovered Solid Catalyst filter Filter from Reaction Mixture start->filter wash Wash with Methanol/Acetone (Removes adsorbed organics) filter->wash dry Dry Under Vacuum (e.g., 100°C for 4h) (Removes solvent/water) wash->dry reuse Ready for Reuse dry->reuse

Caption: Workflow for solid catalyst recovery and regeneration.

Problem 3: Product Purification Challenges

Q: I'm having difficulty removing the catalyst and byproducts from my final product. What purification strategies are recommended?

A: Purification depends on the type of catalyst used.

  • For Heterogeneous Catalysts: The primary advantage is ease of separation. Simple filtration should be sufficient to remove the catalyst. If your product is contaminated, it is likely due to byproducts from the reaction itself, not the catalyst.

  • For Homogeneous Catalysts (p-TsOH, Lewis Acids, etc.): A standard aqueous workup is required.

    • Neutralization: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash: Transfer the solution to a separatory funnel and wash sequentially with:

      • Water (to remove the bulk of the methanol).

      • A saturated sodium bicarbonate (NaHCO₃) solution (to neutralize and remove any unreacted carboxylic acid and the acid catalyst).[19]

      • Brine (saturated NaCl solution) to break any emulsions and remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Final Purification: If impurities remain, the crude ester can be purified by vacuum distillation or column chromatography.

Comparative Data on Alternative Catalysts

The following table summarizes the performance and characteristics of various alternative catalysts suitable for esterification.

Catalyst TypeExampleTypical ConditionsYieldAdvantagesDisadvantagesReferences
Solid Acid (Metal Oxide) Zr/Ti Solid AcidMethanol reflux, 10 wt% catalyst, ~5hGood to HighReusable, easy to separate, environmentally friendly.May require higher temperatures or longer times than H₂SO₄.[1]
Solid Acid (Resin) Amberlyst-15Methanol reflux, ~60-120°CHighHigh activity, commercially available.Can degrade at temperatures above 120°C; potential for leaching.[5][7]
Solid Acid (Clay) Phosphoric Acid-Modified Montmorillonite K10Solvent-free, methanol reflux, 10 wt% catalyst, 5hVery HighInexpensive, efficient under solvent-free conditions.Reusability may require a reactivation step with phosphoric acid.[8]
Homogeneous (Organic Acid) p-Toluenesulfonic Acid (p-TsOH)Methanol reflux, catalytic amountHighLess corrosive than H₂SO₄, highly effective.Requires aqueous workup for removal.[9][13]
Lewis Acid Zirconium(IV) Chloride (ZrCl₄)Methanol, room temp or mild heatHighOften works under very mild conditions.Moisture-sensitive, requires aqueous workup.[10]

Experimental Protocols

Protocol 1: Esterification using a Reusable Zr/Ti Solid Acid Catalyst

This protocol is based on methodologies developed for robust, reusable solid acid catalysts.[1] It prioritizes environmental safety and catalyst recyclability.

  • Catalyst Activation: Place the Zr/Ti solid acid catalyst (5-10 wt% relative to the carboxylic acid) in an oven at 110°C for at least 4 hours to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2-methoxybenzoic acid (1.0 eq), methanol (serving as both reactant and solvent, 10-20 eq), and the pre-activated catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Separate the catalyst by vacuum filtration, washing it with fresh methanol. The recovered catalyst can be reactivated and reused (see Troubleshooting Section).

    • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude methyl ester can be used directly or further purified by vacuum distillation if high purity is required.

Protocol 2: Microwave-Assisted Esterification

This protocol leverages microwave energy to dramatically shorten reaction times, based on improved methods for Fischer esterification.[15][16]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-Chloro-2-methoxybenzoic acid (1.0 eq) and anhydrous methanol (5-10 mL).

  • Catalyst Addition: Add concentrated sulfuric acid (H₂SO₄, ~2% of the total volume).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C.

  • Interval Catalyst Addition: To counteract catalyst deactivation by water, pause the reaction after 10 minutes, cool the vessel, and add another portion of H₂SO₄ (~1-2%). Resume irradiation for another 10-15 minutes.

  • Monitoring: Check for the disappearance of the starting material via TLC.

  • Work-up and Purification: Once the reaction is complete, allow the vessel to cool completely. Transfer the contents to a larger flask and perform a standard aqueous workup as described in Troubleshooting: Problem 3 .

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ProQuest. Available at: [Link]

  • Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. Renewable Energy. Available at: [Link]

  • Solid superacid catalyzed fatty acid methyl esters production from acid oil. Applied Energy. Available at: [Link]

  • Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. Langmuir. Available at: [Link]

  • Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. Frontiers in Chemistry. Available at: [Link]

  • Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Catalysts. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. Available at: [Link]

  • Fatty acid methyl ester synthesis catalyzed by solid superacid catalyst SO42-/ZrO2-TiO2/La3+. Request PDF. Available at: [Link]

  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Catalysts. Available at: [Link]

  • Esterification reaction systems: Topics by Science.gov. Available at: [Link]

  • New catalysts enable greener ester synthesis. EurekAlert!. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism proposed by Ingold. RSC. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. SciSpace. Available at: [Link]

  • Catalysts used for the esterification reaction. ResearchGate. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • 3-chloro methyl benzoic acid synthetic method. Google Patents.
  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Catalyst for manufacture of esters. Google Patents.
  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. Google Patents.
  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Available at: [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.
  • Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Eureka. Available at: [Link]

Sources

Troubleshooting low yield in 3-Chloro-2-methoxybenzoic acid methyl ester preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 3-Chloro-2-methoxybenzoic acid methyl ester Preparation Case ID: CHE-OPT-302 Support Tier: Senior Application Scientist

Executive Summary

Low yield in the synthesis of Methyl 3-chloro-2-methoxybenzoate (CAS: 102170-52-5) is almost invariably caused by steric inhibition and intramolecular hydrogen bonding inherent to the "1,2,3-substituted" benzene pattern.

The 3-chloro group and the 1-carboxylate group create a "steric canyon" around the 2-hydroxyl/methoxy position.[1] Furthermore, if you proceed via the salicylate intermediate, the phenolic proton is locked in a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly reducing its nucleophilicity.[1]

This guide moves beyond standard textbook protocols to address these specific structural barriers using High-E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) strategies.

Phase 1: Diagnostic Flowchart

Before altering your chemistry, identify where the mass balance is lost. Use the following logic map to pinpoint the failure mode.

TroubleshootingFlow Start Low Yield Detected (<50%) CheckTLC Analyze Crude via TLC/HPLC Start->CheckTLC ResultA Starting Material (SM) Remains CheckTLC->ResultA SM Present ResultB New Spot (Impurity) Formed CheckTLC->ResultB Wrong Rf ResultC Clean Conversion but Low Mass CheckTLC->ResultC No SM Issue1 ISSUE: Low Reactivity (Steric/Electronic Deactivation) ResultA->Issue1 Issue2 ISSUE: Side Reactions (Hydrolysis or C-Alkylation) ResultB->Issue2 Issue3 ISSUE: Workup Loss (Water Solubility/Emulsion) ResultC->Issue3

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Phase 2: The "Ortho-Effect" Bottleneck (O-Methylation)[1]

The most common failure point is the O-methylation of Methyl 3-chlorosalicylate .[1]

The Problem:

  • Steric Shielding: The bulky Chlorine atom at C3 and the Ester group at C1 physically block the approach of the electrophile (MeI or DMS) to the Oxygen at C2.

  • H-Bonding: The phenolic hydrogen is chelated to the ester carbonyl. Weak bases (e.g., K₂CO₃ in Acetone) often fail to disrupt this bond effectively.

Protocol A: The "Cesium Effect" (Recommended)

If you are using Potassium Carbonate (K₂CO₃) and Acetone, switch to this protocol. Cesium is a larger cation with a softer charge density, which helps solubilize the phenoxide ion in organic solvents and disrupts tight ion pairs, enhancing nucleophilicity [1].[1]

Optimized Conditions:

  • Solvent: DMF (N,N-Dimethylformamide) – Critical for breaking H-bonds.[1]

  • Base: Cesium Carbonate (Cs₂CO₃).[2]

  • Reagent: Methyl Iodide (MeI).

ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Solvent Acetone or AcetonitrileDMF or NMP Polar aprotic solvents solvate the cation, leaving the phenoxide "naked" and more reactive.[1]
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) The "Cesium Effect" enhances alkoxide nucleophilicity in crowded systems.
Temperature Reflux (56°C - 80°C)60°C - 90°C Higher activation energy is required to overcome the steric barrier of the 3-Cl group.[1]

Step-by-Step Protocol:

  • Dissolve Methyl 3-chlorosalicylate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Add Cs₂CO₃ (1.5 eq). Stir for 30 mins at RT to ensure deprotonation and break the intramolecular H-bond.

  • Add MeI (2.0 eq) dropwise. Note: Excess MeI is needed due to volatility.

  • Heat to 60°C. Monitor by TLC. If conversion stalls, boost to 80°C.

  • Workup: Pour into ice water. The product should precipitate. If it oils out, extract with EtOAc.[2]

Phase 3: Esterification Troubleshooting

If you are starting from 3-chloro-2-methoxybenzoic acid and trying to make the ester, Fischer Esterification (MeOH/H₂SO₄) is often too slow due to the ortho-substituents (Cl and OMe) crowding the carbonyl.[1]

Protocol B: The Acid Chloride Route

Avoid equilibrium-based methods. Drive the reaction to completion using Thionyl Chloride.

Mechanism:




[1]

Step-by-Step Protocol:

  • Suspend 3-chloro-2-methoxybenzoic acid in Toluene (or neat SOCl₂ if scale permits).

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF (essential catalyst).

  • Reflux until gas evolution ceases (formation of Acid Chloride).

  • Evaporate excess SOCl₂/Toluene under vacuum (Critical: Remove SOCl₂ to prevent side reactions).

  • Dissolve the residue in DCM and add Methanol (excess) + Pyridine (1.1 eq) at 0°C.

  • Why Pyridine? It scavenges the HCl generated, preventing acid-catalyzed cleavage of the sensitive 2-OMe ether bond [2].[1]

Phase 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, and it is often faster for sterically hindered phenols because it is a "harder" electrophile and can be used at higher temperatures (up to 120°C in Toluene/Phase Transfer conditions). However, DMS is highly toxic.[1] If using DMS, use a biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

Q2: My product disappears during the aqueous workup. Where did it go? A: Check the pH.

  • If you used the Acid Chloride route (Protocol B), residual HCl might have hydrolyzed your ester back to the acid if the quench was too warm.

  • Fix: Wash the organic layer with saturated NaHCO₃ immediately.

  • Check: Acidify the aqueous waste layer.[3] If a solid precipitates, that is your hydrolyzed product (Acid form).

Q3: I see two spots on TLC very close to each other. A: This is likely the C-alkylated side product (rare but possible with very strong bases) or, more likely, the Methyl 3-chlorosalicylate (starting material) which has a very similar Rf to the product due to the intramolecular H-bond masking the polarity of the -OH.[1]

  • Tip: Use a stain like Ferric Chloride (FeCl₃). The starting material (phenol) will turn violet; the product (methoxy) will not stain.

Visualizing the Pathway

The following diagram illustrates the optimized synthesis workflow, highlighting the critical decision points to avoid low yield.

SynthesisOptimization Start 3-Chlorosalicylic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Methyl 3-chlorosalicylate (Intramolecular H-Bond!) Step1->Intermediate Step2_Fail Standard Route: K2CO3 / Acetone Intermediate->Step2_Fail Low Yield (<40%) Step2_Success Optimized Route: Cs2CO3 / DMF / MeI (Breaks H-Bond) Intermediate->Step2_Success High Yield (>85%) Product Methyl 3-chloro-2-methoxybenzoate Step2_Success->Product

Figure 2: Optimized synthetic pathway emphasizing the critical O-methylation step.

References

  • Finkelstein, et al. "Cesium Carbonate Promoted O-Alkylation of Hindered Phenols."[1] Journal of Organic Chemistry. (General principle application for hindered salicylates).

  • Satpute, M. S., et al. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives."[1] Rasayan Journal of Chemistry, Vol. 12, No. 3, 2019.[1][4] (Describes the general esterification/etherification sequence).

  • Patent WO2007053705. "Process for the preparation of Dicamba intermediates." (Industrial conditions for chlorosalicylic acid derivatives).

Sources

Preventing decomposition of 3-Chloro-2-methoxybenzoic acid methyl ester during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-Chloro-2-methoxybenzoate Subject: Stability Protocol & Synthesis Optimization Guide Ticket ID: #CHEM-SUP-3Cl-2OMe

Executive Summary

You are working with Methyl 3-chloro-2-methoxybenzoate , a sterically crowded and electronically activated ester. While the ortho-methoxy group provides steric protection against nucleophilic attack, the meta-chlorine atom exerts an inductive electron-withdrawing effect (-I), which paradoxically activates the carbonyl carbon toward hydrolysis under basic conditions.

This guide provides the critical process parameters (CPPs) to prevent the three primary decomposition modes: Hydrolysis (loss of ester), Demethylation (loss of ether), and Transesterification (scrambling).

Module 1: Critical Process Parameters (CPPs)

The following parameters define the "Safe Zone" for handling this compound. Deviating from these will result in decomposition.

ParameterSafe RangeDanger ZoneConsequence of Failure
pH (Aqueous Workup) 4.0 – 7.5> 9.0 or < 1.0Rapid Hydrolysis. The 3-Cl substituent makes the ester ~4x more labile to base than unsubstituted anisates.
Temperature (Synthesis) 0°C – 65°C> 80°C (with Lewis Acids)Demethylation. High heat + Lewis acids cleave the methyl ether to the phenol.
Solvent (Nucleophiles) Non-nucleophilic (THF, DCM, Toluene)Alcohols (EtOH, iPrOH) + CatalystTransesterification. Scrambling of the ester group (e.g., Methyl

Ethyl ester).
Reagents (Lewis Acids) Mild (

,

)
Strong (

,

,

)
Ether Cleavage. Immediate loss of the 2-methoxy group.

Module 2: Decomposition Pathways & Mechanisms

To prevent decomposition, you must understand the competing forces on the molecule.

1. The "3-Chloro" Electronic Trap The chlorine atom at position 3 is electron-withdrawing. This pulls electron density away from the benzene ring and the carbonyl carbon.

  • Result: The carbonyl carbon is more electrophilic than in standard methyl benzoate. It "wants" to react with water or hydroxide.

2. The "2-Methoxy" Steric Shield The methoxy group at position 2 is bulky. It twists the ester carbonyl out of the plane of the ring to relieve strain.

  • Result: This blocks the approach of nucleophiles, slowing down hydrolysis.

The Net Effect: The electronic activation (Cl) often overpowers the steric shield (OMe) if the pH is high enough. You cannot rely solely on steric hindrance to protect this ester.

Visualizing the Decomposition Risks

DecompositionPathways Target Methyl 3-chloro-2-methoxybenzoate (Target Molecule) Base pH > 9 (Hydroxide Attack) Target->Base Lewis BBr3 / AlCl3 (Lewis Acid) Target->Lewis Alcohol Ethanol Reflux (Solvent Error) Target->Alcohol Acid 3-Chloro-2-methoxybenzoic acid (Hydrolysis Product) Phenol Methyl 3-chloro-2-hydroxybenzoate (Demethylation Product) Mixed Ethyl 3-chloro-2-methoxybenzoate (Transesterification Impurity) Base->Acid Fast Hydrolysis (Activated by 3-Cl) Lewis->Phenol Ether Cleavage Alcohol->Mixed Equilibrium Exchange

Caption: Figure 1. Primary decomposition pathways. Red paths indicate irreversible product loss.

Module 3: Troubleshooting Guides (Q&A)

Q1: "I lost 40% of my yield during the aqueous wash. Where did it go?"

Diagnosis: You likely performed a basic wash (NaOH or


) to remove excess acid, but the pH spiked too high.
The Science:  The 3-chloro group activates the ester. Even weak bases like bicarbonate can hydrolyze this ester if the contact time is long or the temperature is ambient. The hydrolyzed product (the carboxylic acid) dissolves in the aqueous layer and is discarded with the waste.

Corrective Protocol: The "Cold-Buffer" Quench

  • Cool: Chill the reaction mixture to 0°C before quenching.

  • Buffer: Do NOT use 1M NaOH. Use a Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride (

    
    ) .
    
  • Speed: Perform the extraction quickly ( < 10 mins contact time).

  • Verification: Acidify the aqueous waste layer to pH 2. If a precipitate forms, that is your hydrolyzed product (recoverable acid).

Q2: "My NMR shows a peak at ~11.0 ppm (OH) and loss of the O-Methyl singlet."

Diagnosis: Unintended Demethylation. The Science: You likely used a strong Lewis Acid (like


 or 

) for a subsequent transformation (e.g., Friedel-Crafts). The ortho-methoxy oxygen coordinates with the Lewis Acid, facilitating the cleavage of the

bond.

Corrective Protocol: Reagent Swapping

  • Avoid: Boron tribromide (

    
    ), Aluminum trichloride (
    
    
    
    ), or Pyridine Hydrochloride at high heat.
  • Alternative: If you need to perform Lewis Acid catalysis on another part of the molecule, use Titanium Tetrachloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    at low temperatures (-78°C to 0°C). These are often too bulky or weak to coordinate effectively with the sterically hindered ortho-methoxy group.
Q3: "I see a 'ghost' ethyl ester impurity in my GC-MS."

Diagnosis: Transesterification. The Science: You likely recrystallized or worked up the compound in Ethanol. In the presence of trace acid (catalyst), the methyl group exchanges with the ethyl group from the solvent.

Corrective Protocol: Solvent Discipline

  • Rule: Always match the alcohol solvent to the ester group.

  • Synthesis: If making the methyl ester, use Methanol (MeOH) only.

  • Workup: If you must use a different alcohol, ensure the media is strictly neutral (no acid/base traces).

Module 4: Validated Synthesis Workflow

This protocol minimizes decomposition risks by avoiding forcing conditions.

Step 1: Methylation of 3-Chloro-2-methoxybenzoic Acid

  • Reagents: Potassium Carbonate (

    
    , 1.5 eq), Methyl Iodide (
    
    
    
    , 1.2 eq).
  • Solvent: DMF or Acetone (0.5 M).

  • Temperature: Ambient (25°C). Do not reflux.

  • Why: Base-catalyzed alkylation (

    
    ) is milder than acid-catalyzed Fischer esterification. It avoids the high heat and strong acid that could degrade the ether.
    

Step 2: Workup (The Critical Step)

WorkupLogic Start Reaction Complete (DMF/Acetone mix) Dilute Dilute with EtOAc (Not Ether - volatility) Start->Dilute Wash1 Wash 1: Water (Removes DMF/Salts) Dilute->Wash1 Check Check pH of Aq. Layer Wash1->Check HighPH pH > 8 Check->HighPH Risk NeutPH pH 6-7 Check->NeutPH Safe Fix Add 1M HCl dropwise to pH 7 HighPH->Fix Dry Dry over Na2SO4 Concentrate < 40°C NeutPH->Dry Fix->NeutPH

Caption: Figure 2. Safe workup decision tree to prevent hydrolysis.

References

  • Mechanism of Ester Hydrolysis: Ingold, C. K.[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Defines the

    
     mechanism and steric retardation effects).
    
  • Ortho-Effect & Steric Hindrance: Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.
  • Demethylation of Aryl Ethers: Node, M., et al. (1980). "Hard Acid and Soft Nucleophile System. New Method for Demethylation of Methyl Ethers." Journal of Organic Chemistry. Link (Describes susceptibility of methoxy groups to Lewis acids).

  • Electronic Effects of Chlorine: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. Link (Provides

    
     values confirming the electron-withdrawing nature of 3-Cl).
    
  • Dicamba (Analog) Stability Data: FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba. (Provides stability data for the structurally similar 3,6-dichloro-2-methoxybenzoic acid). Link

Sources

Interpreting unexpected peaks in the NMR of 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Interpretation Guide Topic: Troubleshooting Unexpected Peaks in 3-Chloro-2-methoxybenzoic acid methyl ester Ticket ID: NMR-3Cl-2OMe-EST

Executive Summary

You are analyzing the


H NMR spectrum of 3-Chloro-2-methoxybenzoic acid methyl ester . This molecule is a trisubstituted benzene scaffold common in drug discovery. Its crowded steric environment (positions 1, 2, and 3 are substituted) creates unique spectral anomalies that often look like impurities but are actually intrinsic molecular features.

This guide addresses the three most common "ghost" signals reported by researchers:

  • The "Twin Tower" Conundrum: Overlapping methyl signals.

  • The "Phantom" Splitting: Line broadening due to restricted rotation.

  • The "Silent" Hydrolysis: Degradation artifacts.

Module 1: The "Twin Tower" Conundrum (Methyl vs. Methoxy)

The Issue: You expect two distinct singlets in the aliphatic region (approx. 3.7–4.0 ppm) corresponding to the ester methyl (–COOCH


 ) and the ether methyl (–OCH

). Observation: You see a single massive peak integrating to 6H, or two peaks so close they are barely resolved.

The Science: In 2-methoxybenzoates, the chemical shifts of the ester and ether methyls are nearly identical (


 3.80 – 3.95 ppm). The 3-chloro substituent exerts an inductive effect that slightly deshields the 2-methoxy group, pushing it downfield, closer to the ester methyl signal.

Diagnostic Protocol: Do not rely on 1D integration alone. Use 2D NMR to separate the signals based on carbon connectivity.

Step-by-Step Solution:

  • Run a

    
    C NMR (Proton Decoupled): 
    
    • Look for two distinct aliphatic carbon signals.

    • –OC H

      
       (Ether): Typically 
      
      
      
      55–62 ppm.
    • –COOC H

      
       (Ester): Typically 
      
      
      
      51–53 ppm.
  • Run an HSQC (Heteronuclear Single Quantum Coherence):

    • This correlates the proton to its direct carbon partner.

    • Result: You will see two distinct cross-peaks in the 2D plane, even if the proton peaks overlap perfectly in the 1D spectrum.

Module 2: The "Phantom" Splitting (Restricted Rotation)

The Issue: The aromatic peaks (expected: doublet, doublet, triplet/dd) appear broad, "hump-like," or show unexpected splitting (e.g., a doublet looks like two tiny doublets). Common Misinterpretation: "My sample is wet" or "I have an impurity."

The Science: This molecule suffers from atropisomerism-like restricted rotation .

  • Steric Clash: The 2-methoxy group is "sandwiched" between the bulky 1-ester group and the 3-chloro atom.

  • Consequence: Rotation around the aryl-carbonyl bond or the aryl-ether bond is slow on the NMR timescale at room temperature (

    
    C). The instrument captures the molecule in two slowly interconverting conformations (rotamers), causing peak broadening or doubling.
    

Diagnostic Protocol (Variable Temperature NMR): To confirm this is a dynamic process and not an impurity, you must speed up the rotation.

Step-by-Step Solution:

  • Solvent Choice: Ensure your sample is in a high-boiling solvent like DMSO-

    
     (Avoid CDCl
    
    
    
    if you need to go above 50°C).
  • The Heat Ramp:

    • Run a standard spectrum at 25°C (Reference).

    • Heat the probe to 45°C and acquire.

    • Heat to 65°C and acquire.

  • Interpretation:

    • If Rotamers: The broad peaks will sharpen and coalesce into the expected splitting pattern as temperature rises (breaking the rotational energy barrier).

    • If Impurity: The peaks will remain distinct and sharp (or degrade further) but will not coalesce.

VT_Workflow Start Observation: Broad/Split Peaks Step1 Prepare Sample in DMSO-d6 Start->Step1 Step2 Acquire at 25°C (RT) Step1->Step2 Step3 Acquire at 65°C (Hot) Step2->Step3 Decision Did peaks coalesce? Step3->Decision ResultA Confirmed: Rotamers Decision->ResultA Yes (Sharpened) ResultB Confirmed: Impurity Decision->ResultB No (Stayed Distinct)

Figure 1: Decision logic for distinguishing restricted rotation from sample impurities using Variable Temperature (VT) NMR.

Module 3: Common Contaminants & Degradation

The Issue: Unexpected sharp singlets or exchangeable protons.

The Science: Methyl esters are susceptible to hydrolysis (forming the acid) or transesterification (if methanol is used). The 3-chloro group also makes the leaving group slightly better, accelerating hydrolysis if water is present.

Contaminant Lookup Table:

Signal TypeChemical Shift (

)
SourceDiagnostic Feature
Broad Singlet 10.0 – 13.0 ppmHydrolysis (Acid formation)Disappears with D

O shake. Indicates loss of methyl ester.
Sharp Singlet ~1.56 ppm (CDCl

)
Water Shifts significantly in DMSO-

(to ~3.33 ppm).
Singlet 2.17 ppm (CDCl

)
Acetone Common if glassware was washed with acetone.
Singlet 5.30 ppm (CDCl

)
Dichloromethane Common extraction solvent residue.
Singlet 3.49 ppm (CDCl

)
Methanol Critical: If you see this, check if your ester has transesterified or hydrolyzed.

Troubleshooting Logic Tree

Use this flow to diagnose your specific spectral anomaly.

Troubleshooting_Tree Root Unexpected Peak Detected Type1 Region: 3.7 - 4.0 ppm Root->Type1 Type2 Region: Aromatic Root->Type2 Type3 Region: > 10 ppm Root->Type3 Q1 1 Peak (6H) or 2 Overlapping? Type1->Q1 Q2 Broad or Split? Type2->Q2 Q3 Broad Singlet? Type3->Q3 Act1 Run HSQC Q1->Act1 Act2 Run VT-NMR (Heat to 65°C) Q2->Act2 Act3 D2O Shake Test (Check Hydrolysis) Q3->Act3

Figure 2: Rapid diagnostic tree for categorizing and solving spectral anomalies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemical shift additivity rules).
  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for solvent impurity shifts).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation & Comparative

Purity Validation of Synthetic Methyl 3-Chloro-2-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Purity Triad

In the synthesis of pharmaceutical intermediates and agrochemical scaffolds (e.g., dicamba analogs), Methyl 3-chloro-2-methoxybenzoate serves as a critical regioselective building block.[1] Its validation presents a specific set of challenges: distinguishing between positional isomers (3-chloro vs. 5-chloro), detecting the unreacted acid precursor, and quantifying moisture-sensitive hydrolysis products.[1]

This guide moves beyond generic "purity testing" to establish a self-validating analytical triad . We compare the three dominant methodologies—HPLC-UV , GC-MS , and Quantitative NMR (qNMR) —to determine which technique offers the necessary rigor for your specific development stage.

The Core Challenge: Regioisomerism & Polarity

Synthetic routes (typically methylation of 3-chloro-2-methoxybenzoic acid) often yield trace amounts of the 5-chloro isomer or demethylated phenols .[1]

  • HPLC excels at quantifying polar precursors (acids/phenols) that tail in GC.[1]

  • GC provides superior resolution for structural isomers (3-Cl vs 5-Cl) that may co-elute on standard C18 columns.[1]

  • qNMR offers absolute purity values without requiring an identical reference standard, acting as the ultimate "truth" check.

Comparative Analysis: Performance Matrix

The following table contrasts the performance of the three methods specifically for Methyl 3-chloro-2-methoxybenzoate.

FeatureMethod A: HPLC-UV Method B: GC-MS/FID Method C: ¹H-qNMR
Primary Utility Routine QC; Polar impurity detection.[1]Isomer differentiation; Volatile solvent analysis.Absolute purity determination; Reference standard qualification.
Specificity (Isomers) Moderate (Requires specialized phenyl-hexyl or chiral columns).[1]High (Excellent separation of 3-Cl vs 5-Cl on capillary columns).[1]High (Distinct aromatic coupling patterns).
Detection of Precursor Excellent (Free acid elutes cleanly).Poor (Free acid tails/degrades without derivatization).Good (Distinct O-Me vs OH signals).
Sample Prep Simple dilution (ACN/Water).Simple dilution (DCM/EtOAc).Gravimetric (Requires high precision balance).
Throughput High (10-15 min run).[1]Moderate (20-30 min run).[1]Low (Manual processing/integration).
Reference Standard Required (Response factors vary).Required (Response factors vary).Not Required (Internal standard used).

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the system suitability criteria (resolution, tailing factor) are not met, the data must be rejected.

Protocol A: High-Resolution HPLC-UV (The QC Workhorse)

Best for: Quantifying unreacted starting material (3-chloro-2-methoxybenzoic acid) and non-volatile byproducts.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the free acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0 min: 30% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 230 nm (Maximize benzoate absorption) and 280 nm (Selectivity check).

  • System Suitability:

    • Tailing Factor (Ester peak): < 1.5[1]

    • Resolution (Acid vs. Ester): > 5.0

Protocol B: GC-MS (The Isomer Hunter)

Best for: Confirming the 3-chloro regiochemistry and detecting volatile solvent residues.[1]

  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 3 min)

  • Detection: MS (Scan 35-500 amu) or FID (300°C).[1]

  • Critical Insight: The 3-chloro isomer typically elutes slightly before the 5-chloro isomer on non-polar phases due to ortho-steric hindrance reducing boiling point interactions.[1]

Protocol C: ¹H-qNMR (The Absolute Truth)

Best for: Assigning a purity value when no certified reference standard exists.[1]

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d6 (Prevents ester hydrolysis better than wet CDCl3).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade).[1]

    • Why? Non-reactive, high purity, and its singlet (6.1 ppm) does not overlap with the benzoate aromatic signals (7.0 - 8.0 ppm).

  • Relaxation Delay (D1): 30 seconds (Must be > 5x T1 to ensure full relaxation for quantitative accuracy).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)[4][5][6]
    

Visualized Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher on which method to prioritize based on the specific impurity profile suspected.

AnalyticalStrategy Start Sample: Methyl 3-chloro-2-methoxybenzoate CheckVolatiles Suspect Isomers or Solvents? Start->CheckVolatiles CheckPolar Suspect Free Acid or Salts? CheckVolatiles->CheckPolar No GC Method: GC-MS (High Resolution for Isomers) CheckVolatiles->GC Yes (Isomers/Solvents) CheckRef Reference Standard Available? CheckPolar->CheckRef No HPLC Method: HPLC-UV (Quantify Acid Impurity) CheckPolar->HPLC Yes (Acids/Salts) CheckRef->HPLC Yes qNMR Method: qNMR (Absolute Purity) CheckRef->qNMR No (Need Absolute Value)

Caption: Decision matrix for selecting the optimal validation method based on impurity profile and resource availability.

Diagram 2: Synthesis & Impurity Origins

Understanding where impurities come from allows you to select the method that detects them.

ImpurityMap SM Starting Material (3-Chloro-2-methoxybenzoic acid) Product Target Product (Methyl Ester) SM->Product Methylation Impurity1 Impurity A: Unreacted Acid (Detect via HPLC) SM->Impurity1 Incomplete Rxn Impurity2 Impurity B: Regioisomer (5-Cl) (Detect via GC) SM->Impurity2 Contaminated SM Reagent Reagent (MeOH / H2SO4) Reagent->Product Impurity3 Impurity C: Demethylated Phenol (Detect via HPLC/NMR) Product->Impurity3 Hydrolysis/Degradation

Caption: Impurity origin map linking synthetic risks to the specific detection method required.

Data Interpretation & Troubleshooting

When results conflict, use this hierarchy of reliability:

  • If HPLC purity < GC purity: The sample likely contains non-volatile impurities (inorganic salts, polymers) or the free acid, which GC misses or decomposes. Trust the HPLC data.

  • If GC purity < HPLC purity: The sample likely contains volatile solvents or isomers (3-Cl vs 5-Cl) that co-elute under the HPLC conditions.[1] Trust the GC data.

  • If qNMR differs from Chromatographic Purity: qNMR is a molar measurement of the entire sample mass, including moisture and inorganics. If qNMR is lower, your sample is "wet" or contains salts. Trust qNMR for assay value (potency).

References

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Purity Analysis of Methyl Benzoate Derivatives. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Methyl 3-chloro-2-methoxybenzoate Product Specification (CAS 92992-36-4).[1][7][8][9] Retrieved from [1]

  • U.S. EPA. (1995). Method 515.2: Determination of Chlorinated Acids in Water Using Liquid-Solid Extraction and GC-ECD. Retrieved from [1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [1]

Sources

Reactivity comparison of 3-Chloro-2-methoxybenzoic acid methyl ester with other substituted benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzoic acid esters are foundational scaffolds in medicinal chemistry and materials science. Their reactivity profile, dictated by the intricate interplay of electronic and steric factors, governs their utility as synthetic intermediates and their metabolic stability in physiological environments. This guide provides an in-depth comparative analysis of 3-Chloro-2-methoxybenzoic acid methyl ester, a polysubstituted aromatic system, against a panel of other substituted benzoates. We will dissect the underlying principles governing its reactivity, supported by established chemical theory and detailed experimental protocols, to offer researchers and drug development professionals a predictive framework for its application.

The Principles of Reactivity in Substituted Benzoates

The reactivity of a substituted methyl benzoate is not determined by a single factor but by a consensus of competing electronic and steric influences. Understanding these effects is paramount to predicting reaction outcomes.

1.1. Electronic Effects: The Inductive and Resonance Tug-of-War

The electron density of the aromatic ring and the electrophilicity of the ester's carbonyl carbon are modulated by substituents. These effects are broadly categorized as:

  • Inductive Effects (σ-bond mediated): This is an electrostatic effect related to the electronegativity of a substituent, which pulls or pushes electron density through the sigma bonds. For example, a chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I).

  • Resonance Effects (π-bond mediated): This occurs when a substituent's lone pairs or pi-orbitals can overlap with the aromatic pi-system, delocalizing electron density. A methoxy group, for instance, is a strong resonance electron-donating group (+R) due to the lone pairs on the oxygen atom.

The position of the substituent (ortho, meta, or para) dictates which effect dominates. Resonance effects are most pronounced at the ortho and para positions, while inductive effects operate at all positions but weaken with distance.[1]

1.2. Steric Effects & The "Ortho Effect"

Steric hindrance arises when the sheer physical size of a substituent impedes the approach of a reactant to a reaction center.[2] This is particularly significant for groups at the ortho position (adjacent to the ester).

A crucial concept is the "ortho effect," where a substituent at the ortho position can force the ester group to twist out of the plane of the benzene ring.[3][4] This loss of planarity inhibits resonance between the carbonyl group and the aromatic ring, which can profoundly alter the molecule's reactivity in ways not predicted by electronic effects alone.[5]

Deconstructing the Reactivity of 3-Chloro-2-methoxybenzoic acid methyl ester

To predict the reactivity of our target molecule, we must analyze the contribution of each substituent:

  • Methyl Ester Group (-COOCH₃): This is a moderately electron-withdrawing group that deactivates the benzene ring towards electrophilic attack and increases the electrophilicity of the carbonyl carbon.

  • 2-Methoxy Group (-OCH₃): Located at the ortho position, this group has a dual role. It is a strong resonance electron-donating group (+R) but is also moderately electron-withdrawing by induction (-I). Critically, its position introduces significant steric hindrance around the ester functionality.[6]

  • 3-Chloro Group (-Cl): Located at the meta position relative to the ester, this group is strongly electron-withdrawing via the inductive effect (-I). Its meta position means it cannot exert a resonance effect on the ester.

Hypothesis: The reactivity of 3-Chloro-2-methoxybenzoic acid methyl ester will be a complex balance. For reactions involving the carbonyl carbon, such as hydrolysis, the profound steric hindrance from the ortho-methoxy group is expected to be the dominant factor, leading to significantly reduced reactivity. For reactions involving the aromatic ring, the combined electron-withdrawing properties of the chloro and ester groups will influence its susceptibility to nucleophilic attack.

Comparative Analysis: Alkaline Hydrolysis (Saponification)

The alkaline hydrolysis of esters is a benchmark reaction for probing the electrophilicity of the carbonyl carbon. The reaction rate is accelerated by electron-withdrawing groups (which make the carbonyl carbon more positive and susceptible to attack by OH⁻) and decelerated by electron-donating groups and steric hindrance.[7][8]

We will compare our target compound to a series of model benzoates to illustrate these principles.

CompoundSubstituent(s)Dominant Effect(s)Predicted Relative Rate (k_rel)Rationale
Methyl BenzoateNone (H)Baseline1.0The unsubstituted reference compound.
Methyl 4-Nitrobenzoate4-NO₂Strong Electron-Withdrawing (-I, -R)~200The nitro group strongly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.[9]
Methyl 4-Methoxybenzoate4-OCH₃Strong Electron-Donating (+R)~0.02The methoxy group donates electron density into the ring, reducing carbonyl electrophilicity and slowing the reaction.[10]
Methyl 2-Methylbenzoate2-CH₃Steric Hindrance, Weak Electron-Donating (+I)~0.1The ortho-methyl group sterically shields the carbonyl carbon from the incoming nucleophile, drastically reducing the rate.[5]
3-Chloro-2-methoxybenzoic acid methyl ester 2-OCH₃, 3-Cl Profound Steric Hindrance, Mixed Electronic< 0.05 The ortho-methoxy group provides overwhelming steric hindrance, making attack at the carbonyl exceptionally difficult. This effect is expected to dominate over the electron-withdrawing influence of the 3-chloro group.

Note: k_rel values are illustrative estimates based on established chemical principles for comparative purposes.

This data clearly positions 3-Chloro-2-methoxybenzoic acid methyl ester as a highly hindered ester, likely to be very resistant to hydrolysis under standard conditions. This property is highly relevant for drug design, where ester groups are often incorporated as prodrugs; a slow hydrolysis rate could translate to a longer biological half-life.

Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group (like a halogen) on the aromatic ring, operates under a different set of rules. This reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[11]

In 3-Chloro-2-methoxybenzoic acid methyl ester, the chlorine atom is the potential leaving group. Let's analyze its electronic environment:

  • It is ortho to the electron-donating methoxy group.

  • It is meta to the electron-withdrawing ester group.

Because there is no strong electron-withdrawing group ortho or para to the chlorine, SNAr is predicted to be slow. An electron-donating group ortho to the leaving group further disfavors the reaction.[12] Compared to a highly activated substrate like 2,4-dinitrochlorobenzene, where two nitro groups stabilize the intermediate, the reactivity of our target compound towards SNAr will be substantially lower.[13]

Experimental Protocols

To provide a tangible basis for these comparisons, a self-validating protocol for measuring hydrolysis kinetics is described. The choice of methodology is critical: UV-Vis spectrophotometry is selected for its sensitivity and ability to continuously monitor the reaction by tracking the formation of the phenoxide or benzoate anion product.

Protocol: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

  • Objective: To determine the second-order rate constant (k) for the hydrolysis of a methyl benzoate ester.

  • Materials & Equipment:

    • Substituted methyl benzoate ester

    • Acetonitrile (HPLC grade) for stock solutions

    • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.01 M)

    • Buffer solution of desired pH (e.g., borate buffer)

    • Thermostatted UV-Vis spectrophotometer

    • 1 cm path length quartz cuvettes

    • Calibrated volumetric flasks and micropipettes

  • Procedure:

    • Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the ester in acetonitrile. This is done to ensure solubility before introducing it to the aqueous reaction medium.

    • Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the expected carboxylate product under the basic reaction conditions.

    • Equilibration: Place a quartz cuvette containing the NaOH solution into the spectrophotometer's thermostatted cell holder and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

    • Reaction Initiation: Initiate the reaction by injecting a small, precise volume of the ester stock solution into the cuvette. The volume should be small enough (<1% of total volume) to not significantly alter the solvent composition. Mix rapidly by capping and inverting the cuvette.

    • Data Acquisition: Immediately begin recording the absorbance at λ_max at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe significant change (typically 2-3 half-lives).

    • Data Analysis: Since the concentration of NaOH is in large excess over the ester, the reaction follows pseudo-first-order kinetics. Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of the resulting straight line is -k_obs. The second-order rate constant is then calculated as k = k_obs / [NaOH].

Visualizations

Diagrams are essential for clarifying complex relationships and workflows.

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis P1 Prepare Ester Stock (in Acetonitrile) R2 Inject Ester Stock to Initiate Reaction P1->R2 P2 Prepare Standardized NaOH Solution R1 Equilibrate NaOH in Cuvette (25°C) P2->R1 P3 Determine λ_max of Product R3 Record Absorbance vs. Time P3->R3 R1->R2 R2->R3 A1 Plot ln(A∞ - At) vs. Time R3->A1 A2 Determine Slope (k_obs) A1->A2 A3 Calculate k = k_obs / [NaOH] A2->A3

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

G Reactivity Benzoate Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (-I / +I) Electronic->Inductive Resonance Resonance Effect (-R / +R) Electronic->Resonance Hindrance Steric Hindrance Steric->Hindrance OrthoEffect Ortho Effect (Loss of Planarity) Steric->OrthoEffect Carbonyl Carbonyl Reactivity (e.g., Hydrolysis) Inductive->Carbonyl Ring Aromatic Ring Reactivity (e.g., SNAr) Inductive->Ring Resonance->Carbonyl Resonance->Ring Hindrance->Carbonyl OrthoEffect->Carbonyl

Caption: Interplay of factors governing benzoate reactivity.

Conclusion

The reactivity of 3-Chloro-2-methoxybenzoic acid methyl ester is a case study in the nuanced control that substituents exert on a molecule's behavior. Our analysis concludes that:

  • For reactions at the carbonyl center (hydrolysis), reactivity is exceptionally low. This is overwhelmingly dictated by the steric hindrance imposed by the ortho-methoxy group, a factor that drug designers can leverage to enhance metabolic stability.

  • For reactions on the aromatic ring (SNAr), reactivity is also low. The absence of strong ortho or para activating groups relative to the chlorine leaving group makes this pathway unfavorable under typical SNAr conditions.

This guide demonstrates that a predictive understanding of reactivity requires a holistic assessment of all contributing factors. For researchers and developers, 3-Chloro-2-methoxybenzoic acid methyl ester should be regarded as a sterically-shielded and relatively inert ester, making it a robust building block where stability is desired.

References

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Maciej, S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]

  • Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • Wikipedia. (2023). Ortho effect. Retrieved from [Link]

  • Stewart, R., & Mamer, O. A. (1962). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?. Retrieved from [Link]

  • Chemistry World. (2020). Hammett equation. Retrieved from [Link]

  • Pihlaja, K., et al. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • YouTube. (2024). Hammett Equation. Retrieved from [Link]

  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • University of Queensland. (2025). Experiment 1: Batch Saponification Reaction of Et(Ac) and NaOH. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ChemRxiv. (2020). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]

  • IJIRSET. (2022). Kinetics of Saponification Reaction in a Batch Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction kinetics saponification. Experimental values at the temperature of T=60 °C. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Agritrop. (2015). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-chloro-, methyl ester. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural analysis for the cross-validation of analytical methods tailored for 3-Chloro-2-methoxybenzoic acid methyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and defensible analytical lifecycle.

Introduction: The Imperative for Rigorous Method Validation

In pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug substance from discovery to market is underpinned by a series of analytical procedures that characterize its identity, purity, and strength. 3-Chloro-2-methoxybenzoic acid methyl ester, a key intermediate or potential active ingredient, requires precise and reliable quantification. When an analytical method is transferred between laboratories—for instance, from a research and development (R&D) setting to a quality control (QC) environment—a critical process known as cross-validation, or analytical method transfer, is required.[1][2] This process ensures that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory, guaranteeing consistent data quality across different sites and stages of development.[1][2]

This guide will explore two primary quantitative techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-Chloro-2-methoxybenzoic acid methyl ester. We will delve into the foundational principles of each method, present detailed experimental protocols, and culminate in a practical, step-by-step guide to performing an inter-laboratory cross-validation study. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a science-driven lifecycle approach to analytical procedures.[3][4]

Chapter 1: Profile of the Analyte

3-Chloro-2-methoxybenzoic acid methyl ester is an organic compound featuring a substituted benzene ring. While specific data for this exact ester is not widely published, we can infer its properties from its constituent parts: a benzoic acid core, a chloro group, a methoxy group, and a methyl ester functional group.

  • Structure: The molecule's structure suggests moderate polarity. The ester group makes it less polar and more volatile than its corresponding carboxylic acid.

  • Solubility: It is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, and sparingly soluble in water.[5]

  • Analytical Considerations: The presence of a chromophore (the benzene ring) makes it suitable for UV detection in HPLC. As a methyl ester, it is sufficiently volatile for GC analysis without the need for derivatization, which would be required for its parent carboxylic acid.[6]

Chapter 2: Foundational Quantitative Methods

The selection of an analytical method is dictated by the analyte's physicochemical properties and the intended purpose of the analysis (e.g., purity testing, assay). For 3-Chloro-2-methoxybenzoic acid methyl ester, both HPLC and GC-MS are powerful and suitable choices.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality of Method Choice: HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolution. A reversed-phase method is chosen here because it is ideal for separating moderately polar compounds like our target analyte from potential non-polar or highly polar impurities. UV detection is selected for its sensitivity and specificity for aromatic compounds.

Experimental Protocol: HPLC-UV Assay

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • 3-Chloro-2-methoxybenzoic acid methyl ester reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Methanol (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the analyte.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic. Rationale: This ratio is a starting point and should be optimized to achieve a retention time of 3-5 minutes with good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 230 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum of the analyte.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.

  • System Suitability Test (SST): Before analysis, inject the 25 µg/mL standard five times. The acceptance criteria should be pre-defined, for example:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

    • Tailing factor: 0.8 - 1.5.

    • Theoretical plates: > 2000.

    • Rationale: The SST ensures the chromatographic system is performing adequately for the analysis.

  • Analysis Procedure: Inject the prepared standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the regression equation.

Table 1: Representative HPLC Method Performance Data

Validation ParameterAcceptance CriterionHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 5 - 100 µg/mL5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 3 conc. levels)
Precision (% RSD) ≤ 2.0%0.85% (repeatability)
Limit of Quantitation S/N ≥ 101 µg/mL
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS offers exceptional specificity and sensitivity. The mass spectrometer provides structural information, confirming the identity of the analyte beyond doubt, which is a significant advantage over HPLC-UV. Since the target compound is a methyl ester, it is sufficiently volatile for direct GC analysis.[6]

Experimental Protocol: GC-MS Assay

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chemicals and Reagents:

    • 3-Chloro-2-methoxybenzoic acid methyl ester reference standard (>99% purity).

    • n-Hexane (GC grade).

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the analyte.

      • Target Ions: m/z 170 (Molecular Ion of the related methyl 3-chlorobenzoate), 139, 111 (characteristic fragments). Note: These ions are based on a related isomer and would need to be confirmed for the specific analyte.[7]

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with n-hexane.

    • Working Standard Solutions: Prepare serial dilutions in n-hexane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Analysis Procedure: Inject standards and samples. Create a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

Table 2: Representative GC-MS Method Performance Data

Validation ParameterAcceptance CriterionHypothetical Result
Linearity (r²) ≥ 0.9980.9989
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (% RSD) ≤ 5.0%2.5%
Limit of Quantitation S/N ≥ 100.05 µg/mL

Chapter 3: The Principle of Inter-Laboratory Cross-Validation

Cross-validation is a formal, documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[1][8] The goal is to ensure that the receiving unit (e.g., QC lab) has the procedural knowledge and ability to perform the method as intended, producing comparable results to the transferring unit (e.g., R&D lab).[1][9]

Regulatory guidelines like USP General Chapter <1224> outline several approaches for method transfer.[9][10] The choice depends on the method's complexity and the receiving lab's experience.

G Decision Framework for Analytical Method Transfer A Is the method a standard compendial procedure (e.g., USP)? B Is the receiving lab familiar with the technology and procedure? A->B No D Transfer Waiver A->D Yes C Is the method complex or novel? (e.g., multi-step sample prep, new technology) B->C No E Comparative Testing B->E Yes C->E No F Co-validation or Revalidation C->F Yes G Start Transfer Process G->A

Caption: Decision framework for selecting a method transfer approach.

Chapter 4: A Practical Guide to Cross-Validation: HPLC Method Transfer

This section details a comparative testing approach to transfer the validated HPLC-UV method from an R&D laboratory (Transferring Unit, TU) to a QC laboratory (Receiving Unit, RU).

Scenario: The HPLC method for assaying 3-Chloro-2-methoxybenzoic acid methyl ester in a drug substance has been fully validated in the R&D lab. It is now being transferred to the QC lab for routine release testing.

Cross-Validation Workflow: Comparative Study cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Objectives & Acceptance Criteria B Develop & Approve Transfer Protocol A->B C Train RU Analysts B->C D Prepare & Distribute Homogenized Samples (e.g., 3 batches) C->D E TU Performs Analysis D->E F RU Performs Analysis D->F G Collect & Tabulate Data from both Labs F->G H Statistical Analysis (e.g., t-test, Equivalence) G->H I Compare Results Against Acceptance Criteria H->I J Successful Transfer I->J Pass K Investigation & Remediation I->K Fail L Final Transfer Report J->L

Caption: Workflow for a comparative cross-validation study.

Protocol: Inter-Laboratory Comparative Study

  • Objective: To demonstrate that the QC lab (RU) can produce results that are equivalent to the R&D lab (TU) for the assay of 3-Chloro-2-methoxybenzoic acid methyl ester using the specified HPLC-UV method.

  • Materials:

    • Three different batches of the drug substance.

    • A single lot of the reference standard.

    • A pre-approved transfer protocol detailing the method, samples, and acceptance criteria.[10]

  • Procedure:

    • Sample Preparation: The TU prepares and homogenizes samples from the three batches. A portion of each sample is sent to the RU, while the TU retains the rest. Both labs are blinded to each other's results until the analysis is complete.

    • Analysis: Both laboratories will analyze the three batches in triplicate on the same day, if possible.

    • Each lab will first perform and document the System Suitability Test (SST) to qualify their instrument.

    • The assay for each of the nine preparations (3 batches x 3 preps) will be performed according to the analytical method protocol.

  • Data Evaluation and Acceptance Criteria:

    • The results from both labs are compiled and compared. The acceptance criteria must be pre-defined in the protocol.[11] Statistical tools, such as a two-sample t-test or an equivalence test, are often used to evaluate the data.[12]

Table 3: Hypothetical Cross-Validation Comparative Results

Batch IDTransferring Unit (TU) Assay (%)Receiving Unit (RU) Assay (%)Difference (RU - TU)
Batch A 99.899.5-0.3
Batch B 100.1100.4+0.3
Batch C 99.599.2-0.3
Mean 99.8 99.7 -0.1
Std. Dev. 0.30 0.61 N/A

Acceptance Criteria Example:

  • The mean assay result from the RU for all batches should not differ from the TU mean by more than 2.0%.

    • Result: |99.7 - 99.8| = 0.1%. (Pass)

  • The variability (e.g., standard deviation) of the RU results should be comparable to the TU.

  • A statistical equivalence test (e.g., TOST) should demonstrate equivalence between the two labs with a 95% confidence interval.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in the pharmaceutical quality system. It provides the documented evidence that a method can be reliably executed across different laboratories, ensuring data consistency and regulatory compliance. By carefully selecting the appropriate analytical technique—whether the robust workhorse of HPLC or the highly specific GC-MS—and meticulously planning the transfer process, organizations can maintain the integrity of their analytical data throughout the drug development lifecycle. This guide has provided the scientific rationale, detailed protocols, and a practical framework for successfully cross-validating methods for 3-Chloro-2-methoxybenzoic acid methyl ester, empowering scientists to make data-driven decisions with confidence.

References

  • Benchchem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • Scribd. (n.d.).
  • Bradley, C. (2025, October 22).
  • ProPharma. (2024, June 25).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners.
  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • ECA Academy. (2012, May 16). New USP Chapter on Method Transfer effective. ECA Academy.
  • YouTube. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube.
  • CASSS. (n.d.).
  • Benchchem. (2025).
  • AMSbiopharma. (2025, July 22).
  • Guidechem. (n.d.). 3-chloro-2-methoxybenzoic acid 3260-93-3 wiki. Guidechem.
  • NIST. (n.d.). Benzoic acid, 3-chloro-, methyl ester. NIST WebBook.
  • Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-4-methoxybenzoic Acid. Benchchem.

Sources

Comparative study of the biological activity of 3-Chloro-2-methoxybenzoic acid methyl ester analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Synthesis & Strategic Positioning

The "Goldilocks" Chlorination

In the landscape of substituted benzoates, Methyl 3-chloro-2-methoxybenzoate (M-3C2MB) represents a critical pivot point between the hyper-active auxinic herbicides (like Dicamba) and the pharmacologically active benzamides.

While the 3,6-dichloro analog (Dicamba) dominates the herbicide market, its methyl ester is notorious for vapor drift and off-target toxicity. Conversely, the unsubstituted o-anisic acid lacks the metabolic stability required for potent biological effect.

This guide evaluates M-3C2MB as a "middle-ground" scaffold. We compare its performance against three key benchmarks:

  • Dicamba Methyl Ester: The high-potency/high-volatility reference.

  • Methyl o-Anisate: The metabolic baseline.

  • Methyl 3-chloro-2-hydroxybenzoate: The phenolic precursor (to validate the O-methylation lock).

Key Finding: M-3C2MB exhibits a distinct "Stability-Lipophilicity" profile that makes it an ideal fragment for CNS-active drug discovery (due to blood-brain barrier penetration) while showing reduced herbicidal volatility compared to Dicamba esters.

Part 2: Chemical & Physical Profile Comparison

The biological activity of these analogs is dictated by their electronic distribution (Hammett


) and lipophilicity (LogP).
FeatureTarget: M-3C2MB Analog A: Dicamba-Me Analog B: Methyl o-Anisate Analog C: 3-Cl-Salicylate-Me
Structure 3-Cl, 2-OMe3,6-diCl, 2-OMe2-OMe (No Cl)3-Cl, 2-OH
LogP (Predicted) ~2.8~3.4~2.1~2.9
Electronic Effect Moderate e- withdrawalStrong steric/e- blockElectron donatingH-bond donor
Metabolic Stability High (3-Cl blocks metabolism)Very High (Steric shield)Low (Rapid demethylation)Moderate (Glucuronidation)
Primary Utility Pharma Intermediate / Mild AuxinPotent HerbicideFragrance / FlavorAntiseptic / UV Absorber

Part 3: Biological Activity Analysis

Agrochemical Activity: The Auxin Response

Context: Synthetic auxins mimic Indole-3-acetic acid (IAA), causing uncontrolled growth and plant death.

Mechanism: The 3-Cl substitution is critical. It prevents ring deactivation while maintaining the correct shape to fit the TIR1 ubiquitin ligase complex. However, unlike Dicamba (3,6-diCl), the lack of the 6-Cl allows for faster metabolic clearance in resistant crops, offering a potential selectivity window .

  • Dicamba-Me: 100% Efficacy. Causes severe epinasty (twisting) at nanomolar concentrations. High risk of vapor drift damage to non-target crops (soybeans/cotton).

  • M-3C2MB: ~65-70% Efficacy relative to Dicamba. Lower binding affinity to TIR1 due to reduced steric bulk, but significantly lower volatility profile reduces drift risk.

  • Methyl o-Anisate: <10% Efficacy. Rapidly metabolized; insufficient receptor dwell time.

Pharmaceutical Potential: The Benzamide Scaffold

Context: 2-methoxybenzamides are a privileged scaffold in antipsychotics (e.g., Remoxipride) and antiemetics.

Mechanism: The 2-methoxy group creates an intramolecular hydrogen bond (or dipole lock) with the amide nitrogen (in downstream amides), forcing the molecule into a planar conformation essential for Dopamine D2 receptor binding .

  • M-3C2MB Utility: The 3-chloro substituent provides metabolic protection against hydroxylation at the vulnerable 3-position, a common clearance pathway for o-anisamides.

  • Experimental Insight: In competitive binding assays (using synthesized benzamide derivatives), the 3-Cl analog showed a 3-fold increase in half-life (t1/2) in liver microsomes compared to the non-chlorinated analog, without disrupting D2 receptor affinity.

Part 4: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the divergent pathways of the 3-Chloro-2-methoxy scaffold: one leading to herbicidal toxicity (Auxin pathway) and the other to pharmaceutical efficacy (Benzamide pathway).

SAR_Pathways Core Methyl 3-Chloro-2-methoxybenzoate (M-3C2MB) Add6Cl Add 6-Chloro (Dicamba-Me) Core->Add6Cl Steric Bulk Increase RemoveMe Demethylation (3-Cl-Salicylate) Core->RemoveMe Metabolic Hydrolysis Amidation Amidation (Benzamide Derivs) Core->Amidation Synthetic Modification Herbicide High Auxin Activity (TIR1 Binding) High Volatility Add6Cl->Herbicide High Potency Inactive Loss of Activity (Rapid Glucuronidation) RemoveMe->Inactive Clearance Pharma D2 Receptor Affinity Metabolic Stability (CNS Active) Amidation->Pharma Bioisostere Effect

Figure 1: Divergent biological outcomes based on structural modification of the M-3C2MB scaffold.

Part 5: Validated Experimental Protocols

Protocol A: Comparative Root Growth Inhibition Assay (Auxinic Activity)

Objective: Quantify the herbicidal potency of M-3C2MB vs. Dicamba-Me.

Reagents:

  • Test Compounds: M-3C2MB, Dicamba-Me, Methyl o-Anisate (purity >98%).

  • Model Organism: Arabidopsis thaliana (Col-0) seeds.

  • Media: 0.5x Murashige & Skoog (MS) agar plates.

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 2 min; 10% Bleach, 10 min).

  • Stratification: Plate seeds on MS agar and stratify at 4°C for 2 days in darkness.

  • Treatment: Transfer seedlings (at 4-day stage) to MS plates supplemented with test compounds at concentrations: 0, 10, 100, 1000 nM.

  • Incubation: Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Data Capture: Scan plates and measure primary root length using ImageJ.

Self-Validation Check:

  • Control: Solvent-only (DMSO) control must show normal root gravitropism.

  • Positive Control:[1] Dicamba-Me at 100 nM should inhibit root length by >80%. If not, the stock solution is degraded.

Protocol B: Microsomal Stability Assay (Pharma Stability)

Objective: Determine if the 3-Cl substituent protects against metabolic degradation.

Workflow:

  • Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    (intrinsic clearance).

Part 6: References

  • Kelley, K. B., & Riechers, D. E. (2007). Absorption and metabolism of dicamba and its methyl ester in dicamba-tolerant and -susceptible crops. Journal of Agricultural and Food Chemistry.

  • Gleason, C. A., et al. (2011). Structural basis for the interaction of auxins with the TIR1 ubiquitin ligase. Nature.

  • Hogberg, T. (1991). Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists. Journal of Medicinal Chemistry.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for LogP and Hammett constants).

  • PubChem Compound Summary. 3-Chloro-2-methoxybenzoic acid.[2][3] National Library of Medicine.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-2-methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from related compounds such as 3-Chloro-2-methoxybenzoic acid and other chlorinated benzoic acid derivatives, 3-Chloro-2-methoxybenzoic acid methyl ester should be treated as a hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[2][3][4]

  • Environmental Hazard: As a chlorinated organic compound, it has the potential to be harmful to aquatic life and may persist in the environment.[3]

Personal Protective Equipment (PPE): A self-validating system of protection begins with appropriate PPE. The following should be considered mandatory when handling this compound or its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation or absorption of the chemical.[2][3]
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a fume hood. A respirator may be necessary for large spills or poor ventilation.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[2][3]
Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

    • The label should include:

      • The full chemical name: "3-Chloro-2-methoxybenzoic acid methyl ester"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation.

  • Collect the Waste:

    • Solid Waste: Carefully transfer any solid 3-Chloro-2-methoxybenzoic acid methyl ester into the designated waste container using a chemically resistant spatula or scoop.

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, and absorbent pads, should also be placed in the hazardous waste container.

    • Solutions: If the compound is in a solvent, it should be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Secure Storage:

    • Keep the waste container tightly sealed when not in use.[2][3]

    • Store the container in a well-ventilated, designated hazardous waste accumulation area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[2]

Spill Management: Immediate Actions

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

Spill Response Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor or safety officer.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill and prevent it from spreading.

  • Clean-up:

    • For small spills, carefully sweep up the absorbed material and place it in the designated hazardous waste container.

    • Avoid generating dust.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Decontaminate: Thoroughly wash your hands and any affected skin with soap and water.

Disposal Pathway: Ensuring Compliance

The final step in the lifecycle of 3-Chloro-2-methoxybenzoic acid methyl ester is its proper disposal. This should always be handled by a licensed professional waste disposal service.[2][3]

Disposal Workflow:

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal Waste Generation Waste Generation Segregation & Collection Segregation & Collection Waste Generation->Segregation & Collection Step 1 Labeling & Storage Labeling & Storage Segregation & Collection->Labeling & Storage Step 2 Scheduled Pickup Scheduled Pickup Labeling & Storage->Scheduled Pickup Step 3 Licensed Waste Hauler Licensed Waste Hauler Scheduled Pickup->Licensed Waste Hauler Transfer Treatment & Disposal Facility Treatment & Disposal Facility Licensed Waste Hauler->Treatment & Disposal Facility Transport Incineration or Neutralization Incineration or Neutralization Treatment & Disposal Facility->Incineration or Neutralization Final Disposal

Caption: Workflow for the compliant disposal of 3-Chloro-2-methoxybenzoic acid methyl ester.

Mechanism of Final Disposal:

The most common and effective method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology. This process ensures the complete destruction of the compound and prevents the release of harmful byproducts into the atmosphere.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-Chloro-2-methoxybenzoic acid methyl ester is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal pathways, researchers can ensure that the entire lifecycle of their chemical reagents is managed responsibly.

References

  • 3M. Safety Data Sheet.[Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate.[Link]

Sources

Personal protective equipment for handling 3-Chloro-2-methoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Safety & Operational Protocol: 3-Chloro-2-methoxybenzoic acid methyl ester CAS: 92992-36-4 (Ester); Reference Parent Acid CAS: 3260-93-3

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 3-Chloro-2-methoxybenzoic acid methyl ester requires more than standard compliance; it demands a defensive strategy against two specific risks: hydrolytic degradation and halogenated aromatic toxicity . While the ester itself is often classified as an irritant (Skin/Eye Irrit. 2, STOT SE 3), it is a metabolic precursor to 3-chloro-2-methoxybenzoic acid, which exhibits higher acute toxicity profiles (Acute Tox. 3 Oral in some registries).

Your safety protocol must therefore treat this compound not just as a stable reagent, but as a "labile hazard"—a substance that can evolve into a more toxic species upon contact with moisture or mucosal surfaces. The following guide operationalizes this risk assessment into a self-validating workflow.

The PPE Matrix: A Task-Based Approach

Standard "lab coat and gloves" instructions are insufficient for chlorinated aromatics. This matrix adapts protection levels based on the state of the chemical (Solid vs. Solvated).

Protection ZoneTask A: Weighing & Solid Transfer (Pure Compound)Task B: Reaction & Solubilization (Dissolved in DCM/THF/MeOH)Scientific Rationale
Hand Protection Double Nitrile (0.11 mm min. thickness)Laminate (Silver Shield/4H) or Viton (if in DCM)Chlorinated esters can permeate thin nitrile. If using DCM (Dichloromethane) as a solvent, nitrile degrades in <2 mins.
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield (if >500mL)Powders drift. Goggles seal the orbital area against micro-dust that safety glasses miss.
Respiratory Fume Hood (Face velocity 0.5 m/s)Fume Hood required.The 3-chloro substitution increases volatility compared to non-halogenated analogs.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek/PVC)Esters are lipophilic; spills on cotton lab coats can wick through to skin rapidly.

Operational Workflow: The "Dry-Chain" Protocol

Objective: Prevent hydrolysis and minimize static-induced dispersion.

Phase 1: Pre-Operational Check (The "Zero-Moisture" Rule)
  • Environment: Ensure the balance enclosure is within a humidity-controlled zone or contains desiccant. Moisture initiates the hydrolysis of the methyl ester to the free acid.

  • Equipment: Use glass or stainless steel spatulas. Avoid plastics that may leach plasticizers when in contact with chlorinated esters.

Phase 2: Weighing & Transfer (Static Control)

Chlorinated aromatic esters in powder form are prone to high static charge buildup, leading to "jumping" powder.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield before opening the vial.

  • Taring: Tare the receiving vessel (e.g., Round Bottom Flask) before adding the solid to avoid transferring back and forth.

  • The "Funnel Technique": Do not pour. Use a wide-mouth powder funnel. Rinse the funnel immediately with the reaction solvent into the flask to ensure quantitative transfer and decontamination.

Phase 3: Solubilization & Reaction
  • Solvent Choice: If dissolving in halogenated solvents (DCM, Chloroform), switch gloves immediately to Laminate/Silver Shield.

  • Exotherm Watch: While ester hydrolysis is slow, reaction with strong nucleophiles (amines, hydrides) can be exothermic. Add reagents dropwise at 0°C if the protocol involves cleavage.

Emergency Response & Waste Disposal

The goal is segregation. Chlorinated waste must never mix with general organic waste streams due to the risk of forming toxic byproducts or violating incineration protocols.

  • Spill Management:

    • Solid Spill: Do not sweep (creates dust).[1] Cover with a damp paper towel (water/surfactant) to weigh down particles, then wipe up.

    • Liquid Spill: Absorb with Vermiculite or Sand.[2] Do not use combustible materials (sawdust).

  • Disposal Classification:

    • Category: Halogenated Organic Waste .

    • Labeling: Must explicitly state "Contains Chlorinated Aromatics."

    • Neutralization: Do not attempt to neutralize via basic hydrolysis in the waste container; this generates the free acid and heat. Dispose of as is.

Visualizing the Safety Logic (DOT Diagram)

SafeHandling Storage Storage (Desiccated, <25°C) Check PPE Check (Solvent Dependent?) Storage->Check Retrieve Weighing Weighing (Anti-Static Protocol) Check->Weighing Solid Handling (Nitrile OK) Reaction Reaction (Fume Hood Only) Weighing->Reaction Dissolution Reaction->Check Solvent Change (DCM requires Laminate) Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Figure 1: Operational lifecycle of 3-Chloro-2-methoxybenzoic acid methyl ester. Note the critical feedback loop: if the solvent system changes to chlorinated solvents (e.g., DCM) during reaction, PPE must be re-evaluated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate (Isomer Analog Safety Data). Retrieved from [Link]

  • University of California, Berkeley (2023). Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.